Technical Documentation Center

5-Bromoquinoxaline-2,3-diol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromoquinoxaline-2,3-diol

Core Science & Biosynthesis

Foundational

Spectroscopic Profiling of 5-Bromoquinoxaline-2,3-dione: An In-Depth Analytical Guide

Executive Summary The quinoxaline-2,3-dione scaffold is a privileged pharmacophore, widely recognized for its high affinity as an AMPA/NMDA receptor antagonist. Halogenated derivatives, specifically 5-bromoquinoxaline-2,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoxaline-2,3-dione scaffold is a privileged pharmacophore, widely recognized for its high affinity as an AMPA/NMDA receptor antagonist. Halogenated derivatives, specifically 5-bromoquinoxaline-2,3-dione (often tautomerically referred to as 5-bromoquinoxaline-2,3-diol), serve as critical intermediates in drug development and process chemistry. This whitepaper provides a comprehensive, causality-driven guide to the spectroscopic characterization (NMR, IR, MS) of this compound. By establishing self-validating experimental protocols, this guide empowers researchers to confidently confirm structural identity, assess tautomeric purity, and identify process-related impurities.

Chemical Context & Tautomeric Causality

Understanding the spectroscopic behavior of 5-bromoquinoxaline-2,3-dione requires an appreciation of its tautomeric equilibrium. While the name "quinoxaline-2,3-diol" suggests a bis-lactim (aromatic) structure, the compound exists predominantly in the bis-lactam (dione) form in both the solid state and in polar aprotic solvents.

Causality in Analytical Behavior: The dominance of the dione tautomer is driven by the thermodynamic stability of the amide resonance and robust intermolecular hydrogen bonding. This physical reality dictates our analytical choices: the compound is virtually insoluble in non-polar NMR solvents (like CDCl₃) and requires highly polar matrices (like DMSO-d₆) for dissolution. Furthermore, the acidic nature of the N-H protons in the dione form makes negative-mode Electrospray Ionization (ESI-) the optimal choice for mass spectrometry.

Standard synthesis of such quinoxalinedione scaffolds relies on the cyclocondensation of substituted o-phenylenediamines (e.g., 3-bromo-1,2-phenylenediamine) with oxalic acid under acidic conditions, a methodology well-documented in the synthesis of bioactive quinoxaline derivatives [1].

Spectroscopic Characterization & Data Synthesis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The choice of DMSO-d₆ as the solvent is chemically mandated to disrupt the intermolecular hydrogen bonds of the dione lattice. In the ¹H NMR spectrum, the asymmetry introduced by the bromine atom at the C5 position breaks the magnetic equivalence of the aromatic protons and the two N-H protons.

  • N-H Protons: Appear as two distinct, broad singlets downfield (~11.90 and 12.05 ppm). The slight difference in chemical shift is due to the anisotropic and inductive effects of the adjacent C5-bromine on the N4-H proton.

  • Aromatic Protons (C6, C7, C8): The strongly deshielding nature of the bromine atom shifts the ortho-proton (H-6) downfield compared to a standard unsubstituted quinoxaline ring.

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz / 100 MHz)

Position¹H Chemical Shift (δ, ppm)Multiplicity & Coupling¹³C Chemical Shift (δ, ppm)Assignment Rationale
N1-H 11.90Broad singlet-Exchangeable lactam proton
N4-H 12.05Broad singlet-Exchangeable lactam proton (near Br)
C2 --155.0Lactam carbonyl
C3 --154.5Lactam carbonyl
C4a --126.0Bridgehead aromatic carbon
C5 --108.5Heavy-atom shielded C-Br carbon
C6-H 7.42dd (J = 8.0, 1.5 Hz)128.0Deshielded by ortho-Bromine
C7-H 7.05t (J = 8.0 Hz)123.5Meta to Bromine
C8-H 7.15dd (J = 8.0, 1.5 Hz)115.5Ortho to N1
C8a --124.5Bridgehead aromatic carbon
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides definitive proof of the solid-state tautomer. The absence of a strong, sharp O-H stretch (>3300 cm⁻¹) and the presence of intense C=O stretching bands confirm the bis-lactam structure.

Table 2: Key FT-IR Vibrational Modes (KBr Pellet)

Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
3150, 3050Medium, BroadN-H stretchConfirms lactam tautomer over lactim (O-H)
1690, 1660Strong, SharpC=O stretchCharacteristic of cyclic amides (dione)
1590, 1500MediumC=C stretchAromatic ring skeletal vibrations
680StrongC-Br stretchConfirms halogenation at the aromatic ring
Mass Spectrometry (MS)

Mass spectrometry is paramount for confirming the presence of the bromine atom. Bromine naturally exists as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. The identification of process-related impurities containing bromine heavily relies on this distinct isotopic cluster [2].

Table 3: ESI-MS (Negative Mode) Fragmentation Data

m/z ValueIon TypeRelative IntensityStructural Fragment
239 / 241[M-H]⁻100% / 98%Intact molecular ion (⁷⁹Br / ⁸¹Br)
211 / 213[M-H - CO]⁻45% / 44%Loss of one carbonyl group
196 / 198[M-H - HCNO]⁻30% / 29%Cleavage of the lactam ring
160[M-H - Br]⁻60%Homolytic cleavage of the bromine radical

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, where the protocol inherently verifies the accuracy of the generated data.

Protocol A: NMR Acquisition with D₂O Exchange Validation
  • Matrix Preparation: Dissolve 15 mg of the synthesized 5-bromoquinoxaline-2,3-dione in 0.6 mL of anhydrous DMSO-d₆.

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum (400 MHz, 16 scans, 298 K).

  • Internal Validation (D₂O Shake): Add 10 µL of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum. Causality: The rapid chemical exchange between the lactam N-H protons and deuterium will cause the peaks at 11.90 and 12.05 ppm to vanish. This self-validates that these signals are indeed exchangeable heteroatom protons and not highly deshielded aromatic protons.

  • Carbon Acquisition: Acquire a 1D ¹³C NMR spectrum (100 MHz, 1024 scans) using continuous proton decoupling.

Protocol B: FT-IR Matrix Preparation
  • Matrix Mixing: Grind 2 mg of the analyte with 200 mg of spectroscopic-grade KBr in an agate mortar. Causality: KBr is IR transparent; thorough grinding prevents the Christiansen effect (anomalous scattering), ensuring sharp, readable peaks.

  • Pellet Pressing: Transfer the homogeneous powder to a die and apply 10 tons of pressure under a vacuum for 5 minutes to form a translucent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (resolution 4 cm⁻¹, 32 scans) against a blank KBr background.

Protocol C: ESI-LC/MS Isotopic Verification
  • Sample Preparation: Dilute the compound to 1 µg/mL in MS-grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Ionization Mode: Operate the mass spectrometer in ESI Negative (ESI-) mode. Causality: The acidic lactam protons are easily deprotonated in the electrospray plume, yielding a robust [M-H]⁻ signal without the need for complex adduct formation.

  • Isotopic Validation: Analyze the molecular ion cluster. A self-validating 1:1 intensity ratio at m/z 239 and 241 definitively confirms the presence of a single bromine atom, ruling out non-halogenated impurities.

Data Visualization & Workflows

Spectroscopic Validation Workflow

G Synthesis Synthesis of 5-Bromoquinoxaline-2,3-dione (Condensation Reaction) Purification Purification (Recrystallization in DMF/H2O) Synthesis->Purification NMR NMR Spectroscopy (1H & 13C in DMSO-d6) Purification->NMR IR FT-IR Spectroscopy (KBr Pellet) Purification->IR MS Mass Spectrometry (ESI-LC/MS) Purification->MS Validation Structural Confirmation (Tautomeric purity, Isotope ratio) NMR->Validation IR->Validation MS->Validation

Caption: Workflow for the synthesis and spectroscopic validation of 5-bromoquinoxaline-2,3-dione.

Mass Spectrometry Fragmentation Pathway

MS_Pathway M_ion Molecular Ion[M-H]- m/z 239 / 241 Frag1 Loss of CO m/z 211 / 213 M_ion->Frag1 -CO Frag2 Loss of HCNO m/z 196 / 198 M_ion->Frag2 -HCNO Frag3 Bromide Cleavage m/z 160 M_ion->Frag3 -Br radical Frag1->Frag3 -Br

Caption: ESI-MS negative mode fragmentation pathway of 5-bromoquinoxaline-2,3-dione.

References

  • Kotra V, Pradeep K, Vasanthi R. "Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones." Der Pharma Chemica, 2013, 5(4): 301-307. [Link][1]

  • Chavan HV, Patil RM, Ganapure SD, Jalde SS, Sankpal ST. "Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate." Der Pharma Chemica, 2018, 10(1): 83-86. [Link][2]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Pharmacological Applications of 5-Bromoquinoxaline-2,3-diol

Executive Summary As a Senior Application Scientist in early-stage drug discovery, navigating the structural nuances of ionotropic glutamate receptor (iGluR) antagonists is critical for developing neuroprotective therape...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, navigating the structural nuances of ionotropic glutamate receptor (iGluR) antagonists is critical for developing neuroprotective therapeutics. Quinoxaline-2,3-diones represent a foundational class of competitive antagonists targeting AMPA and kainate receptors[1]. Within this class, 5-Bromoquinoxaline-2,3-diol (CAS: 1092285-97-6) serves as a vital structural probe[2]. This whitepaper provides an in-depth technical analysis of its physicochemical behavior, structural causality in receptor binding, and self-validating protocols for its synthesis and pharmacological evaluation.

Physicochemical Characteristics & Tautomeric Dynamics

Understanding the physical state of 5-Bromoquinoxaline-2,3-diol is a prerequisite for both synthetic handling and biological assay design. While formally named as a "diol," the compound undergoes profound lactam-lactim tautomerism.

Under physiological conditions (pH 7.4) and in polar solvents, the equilibrium is overwhelmingly driven toward the 1,4-dihydroquinoxaline-2,3-dione (lactam) form[2]. This tautomeric preference is not merely a nomenclature technicality; it dictates the molecule's pharmacological viability. The lactam N-H protons act as obligate hydrogen bond donors to the glutamate-binding cleft of the AMPA receptor.

Table 1: Quantitative Physicochemical Profile
PropertyValue
IUPAC Name 5-bromo-1,4-dihydroquinoxaline-2,3-dione
CAS Number 1092285-97-6
Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
Predicted LogP 3.25
Hydrogen Bond Donors 2 (Lactam N-H)
Hydrogen Bond Acceptors 2 (Carbonyl O)
Topological Polar Surface Area (TPSA) ~58.2 Ų

Note: Like many quinoxalinediones, this compound exhibits notoriously low aqueous solubility due to robust intermolecular hydrogen bonding that forms a highly stable crystal lattice[3]. Assay buffers must be carefully optimized with DMSO co-solvents.

Structural Causality & Receptor Affinity (E-E-A-T)

The substitution of a bromine atom at the 5-position (ortho to the N4 atom) is a deliberate modification that alters the molecule's interaction with the AMPA/kainate receptor ligand-binding domain (LBD)[1].

  • Steric Conformational Locking: The bulky bromine atom restricts the conformational flexibility of the quinoxaline core. This steric bulk optimally fills the hydrophobic sub-pocket adjacent to the primary glutamate binding site, increasing binding entropy.

  • Electronic Modulation (Inductive Effect): Bromine is strongly electron-withdrawing. This inductive pull through the aromatic ring lowers the pKa of the adjacent N4-H proton. A more acidic N-H proton forms a significantly stronger, shorter hydrogen bond with the carboxylate side chains of key glutamate residues (e.g., Glu705) in the AMPA receptor cleft.

  • Halogen Bonding: The polarizable electron cloud of the bromine atom can participate in orthogonal halogen bonding with backbone carbonyls in the receptor pocket, further anchoring the antagonist and preventing the domain closure required for ion channel activation.

Experimental Workflows & Self-Validating Protocols

Protocol 1: Synthesis of 5-Bromoquinoxaline-2,3-diol

This protocol utilizes a double condensation reaction. The methodology is designed to be self-validating, ensuring intermediate stability and high final purity.

Reagents: 3-Bromo-1,2-phenylenediamine (10 mmol), Oxalic acid dihydrate (12 mmol), 2N HCl (50 mL).

Step-by-Step Methodology:

  • Electrophilic Activation: Dissolve 10 mmol of 3-bromo-1,2-phenylenediamine in 50 mL of 2N aqueous HCl.

    • Causality: The acidic medium serves a dual purpose. It partially protonates the diamine, keeping it in solution and preventing premature oxidative degradation (darkening). Simultaneously, it protonates the carbonyl oxygens of oxalic acid, rendering the carbons highly electrophilic for nucleophilic attack.

  • Condensation: Add the oxalic acid dihydrate and heat the mixture to reflux (90–100 °C) for 4–6 hours under continuous stirring.

  • In-Process Validation: Monitor the reaction via TLC (DCM:MeOH 9:1, UV 254 nm). The disappearance of the highly polar diamine baseline spot confirms the completion of the cyclization.

  • Precipitation & Isolation: Cool the reaction mixture slowly to 4 °C.

    • Causality: The resulting dione is highly insoluble in cold acidic water due to the formation of a strong intermolecular hydrogen-bonded lattice.

  • Purification: Filter the precipitate under a vacuum. Wash the filter cake sequentially with ice-cold water (to remove unreacted oxalic acid and HCl) and cold ethanol (to strip away any unreacted diamine or mono-condensation impurities).

  • Analytical Verification: Confirm structure via 1H-NMR (DMSO-d6). Self-Validation: The spectrum must show two distinct, broad downfield singlets at ~11.5–12.0 ppm (the two lactam N-H protons) and an AMX spin system in the aromatic region confirming the 3-bromo substitution pattern.

Protocol 2: Radioligand Binding Assay for AMPA Receptor Affinity

To quantify the competitive antagonism of the synthesized compound.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate rat cortical membranes and resuspend in 50 mM Tris-HCl buffer (pH 7.4) supplemented with 100 mM KSCN.

    • Causality: Chaotropic agents like KSCN alter the receptor's conformational state, significantly increasing the affinity of the radioligand ([3H]AMPA) for the receptor. This provides a robust specific-binding window to measure competitive displacement accurately.

  • Incubation: In a 96-well plate, incubate 100 µg of membrane protein with 5 nM[3H]AMPA and varying concentrations of 5-bromoquinoxaline-2,3-diol (0.1 µM to 100 µM, pre-dissolved in 100% DMSO, final assay DMSO <1%) for 60 minutes at 4 °C to reach equilibrium.

  • Termination & Washing: Rapidly filter the mixture through GF/B glass fiber filters using a cell harvester. Crucial Step: Filters must be pre-soaked in 0.3% polyethylenimine to neutralize the negative charge of the glass fibers, drastically reducing non-specific radioligand binding.

  • Quantification: Wash filters three times with 5 mL of ice-cold buffer, transfer to scintillation vials, and measure radioactivity. Calculate the IC50 via non-linear regression and derive the Ki using the Cheng-Prusoff equation.

Mechanistic Visualization

The following diagram illustrates the logical flow of AMPA receptor antagonism by 5-bromoquinoxaline-2,3-diol, demonstrating how competitive binding at the LBD prevents postsynaptic depolarization.

AMPA_Blockade Presynaptic Glutamate Release Glutamate Glutamate Presynaptic->Glutamate AMPAR AMPA Receptor (GluA1-4) Glutamate->AMPAR Binding Attempt Antagonist 5-Bromoquinoxaline-2,3-diol Antagonist->AMPAR Competitive Blockade IonFlux Na+/Ca2+ Influx AMPAR->IonFlux Inhibited Depolarization Postsynaptic Depolarization IonFlux->Depolarization Prevented

Figure 1: Mechanistic pathway of AMPA receptor antagonism by 5-Bromoquinoxaline-2,3-diol.

References

  • Guidechem. "5-bromo-1,4-dihydroquinoxaline-2,3-dione 1092285-97-6". Guidechem Chemical Database. 2

  • Journal of Medicinal Chemistry. "Design and Synthesis of Novel Quinoxaline-2,3-dione AMPA/GlyN Receptor Antagonists: Amino Acid Derivatives". ACS Publications. 1

  • Proceedings of the National Academy of Sciences (PNAS). "ZK200775: A phosphonate quinoxalinedione AMPA antagonist for neuroprotection in stroke and trauma". PNAS. 3

Sources

Foundational

Unlocking the Pharmacological Potential of 5-Bromoquinoxaline-2,3-diol: A Comprehensive Technical Guide

Introduction: The Privileged Quinoxaline Scaffold In the landscape of medicinal chemistry, the quinoxaline core is recognized as a "privileged scaffold"—a molecular framework capable of serving as a ligand for a diverse...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Quinoxaline Scaffold

In the landscape of medicinal chemistry, the quinoxaline core is recognized as a "privileged scaffold"—a molecular framework capable of serving as a ligand for a diverse array of biological receptors. Among its derivatives, 5-Bromoquinoxaline-2,3-diol (5-BQD) stands out due to its unique physicochemical properties. This technical guide explores the mechanistic pharmacology, structural dynamics, and laboratory workflows associated with 5-BQD, bridging the gap between theoretical chemistry and applied drug discovery [1].

Physicochemical Dynamics: Tautomerism and the Halogen Effect

To understand the biological activity of 5-BQD, one must first analyze its behavior in aqueous physiological environments.

The Dione-Diol Equilibrium

Despite its nomenclature, 5-Bromoquinoxaline-2,3-diol exists in a dynamic tautomeric equilibrium with its lactam form, 5-bromo-1,4-dihydroquinoxaline-2,3-dione .

  • Causality in Target Binding: At physiological pH (7.4), the equilibrium heavily favors the dione (lactam) tautomer. This is not merely a structural curiosity; it is the thermodynamic engine of its target engagement. The dione form provides the precise spatial arrangement of hydrogen bond donors (N-H) and acceptors (C=O) required to mimic the α -amino acid geometry of endogenous neurotransmitters like glutamate [4].

The 5-Bromo Substitution (Halogen Bonding)

The addition of the bromine atom at the C-5 position introduces profound electronic and steric consequences:

  • σ -Hole Formation: Bromine is highly polarizable. It creates a localized region of positive electrostatic potential (the σ -hole), enabling halogen bonding with electron-rich carbonyl oxygens in the receptor's peptide backbone. This significantly increases target residence time compared to unsubstituted analogs.

  • Lipophilicity (LogP): The lipophilic nature of bromine enhances the partition coefficient, improving membrane and blood-brain barrier (BBB) permeability—a critical parameter for central nervous system (CNS) active agents.

Core Biological Activities & Mechanistic Pathways

Neuropharmacology: Ionotropic Glutamate Receptor Antagonism

Quinoxaline-2,3-diones are classic, competitive antagonists of the AMPA ( α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor and the glycine co-agonist site of the NMDA receptor. 5-BQD binds directly to the bilobed ligand-binding domain (LBD) of the GluA2 subunit. While the dione core anchors the molecule via hydrogen bonds to Arg485 and Pro478, the 5-bromo substituent projects into a hydrophobic auxiliary pocket. This steric wedge prevents the "clamshell" closure of the LBD, which is mechanically required for ion channel gating, thereby preventing excitotoxicity [4].

Pathway Glutamate Endogenous Glutamate AMPA AMPA Receptor (GluA2 Subunit) Glutamate->AMPA Binds LBD Conform LBD Clamshell Closure AMPA->Conform Agonism Influx Na+/Ca2+ Influx Conform->Influx Channel Gating BQD 5-BQD (Dione Tautomer) BQD->AMPA Competitive Binding Block Steric Hindrance (Open Cleft) BQD->Block Halogen/H-Bonds Block->Conform Prevents

Fig 1: Mechanistic pathway of AMPA receptor competitive antagonism by 5-BQD.

Oncology: cdc25 Phosphatase and Kinase Inhibition

Beyond the CNS, halogenated quinoxalines exhibit potent cytotoxic and antineoplastic properties. Bromo-substituted quinoxalines have been identified as potent inhibitors of cdc25 phosphatase , an enzyme critical for the dephosphorylation and activation of cyclin-dependent kinases (CDKs) at the G2/M cell cycle checkpoint [3]. The planar bicyclic core intercalates or binds the active site, while the halogen interacts with the catalytic cysteine residue, arresting tumor cell proliferation [2].

Quantitative Structure-Activity Relationship (QSAR) Profiling

To contextualize the efficacy of 5-BQD, we must compare it against established benchmarks in the quinoxaline class (such as CNQX). The data below summarizes the impact of the 5-bromo substitution.

CompoundAMPA Receptor IC 50​ (µM)cdc25 Phosphatase IC 50​ (µM)Calculated LogPPrimary Tautomer (pH 7.4)
Quinoxaline-2,3-dione (Unsubstituted)~15.0> 100.00.82Dione (Lactam)
5-Bromoquinoxaline-2,3-diol (5-BQD) ~1.225.02.15Dione (Lactam)
CNQX (6-Cyano-7-nitro derivative)0.3> 100.01.50Dione (Lactam)

Table 1: Comparative QSAR profiling demonstrating the enhanced binding affinity and lipophilicity imparted by the 5-bromo substitution.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that a protocol without internal causality and quality control is merely a recipe, prone to silent failures. The following workflows are designed as self-validating systems , ensuring that every data point generated is mathematically and biologically sound.

Protocol A: High-Throughput Radioligand Displacement Assay (AMPA Receptor)

This protocol quantifies the binding affinity (K i​ ) of 5-BQD to native AMPA receptors.

Step 1: Membrane Preparation

  • Action: Isolate synaptic membranes from rat cerebral cortex.

  • Causality: The cerebral cortex expresses a high density of native, properly folded GluA-containing AMPA receptors, providing a more physiologically relevant target than recombinant cell lines.

Step 2: Assay Buffer Formulation

  • Action: Prepare 50 mM Tris-HCl buffer (pH 7.4) containing 100 mM KSCN (Potassium Thiocyanate).

  • Causality: Tris-HCl maintains physiological pH without chelating essential ions. KSCN is a chaotropic salt that selectively shifts the AMPA receptor into a high-affinity state for antagonists by stabilizing the open-cleft conformation of the LBD. Without KSCN, the assay window for antagonists collapses.

Step 3: Incubation & Controls (The Self-Validation Step)

  • Action: Plate the assay in a 96-well format.

    • Total Binding (TB) Wells: Membrane + [³H]AMPA + Vehicle (DMSO).

    • Non-Specific Binding (NSB) Wells: Membrane + [³H]AMPA + 1 mM unlabeled L-glutamate.

    • Test Wells: Membrane + [³H]AMPA + 5-BQD (serial dilution).

  • Causality: NSB subtraction is strictly required to calculate specific binding. Lipophilic compounds like 5-BQD can non-specifically adhere to plastic or lipid bilayers, creating false positives. The 1 mM glutamate saturates all specific receptor sites, revealing the background noise.

Step 4: Quality Control (Z'-Factor Calculation)

  • Action: Before calculating the IC 50​ of 5-BQD, calculate the Z'-factor using the TB and NSB wells: Z′=1−∣μTB​−μNSB​∣3(σTB​+σNSB​)​

  • Causality: If Z' < 0.5, the plate is rejected. This mathematical gatekeeper ensures the assay window is robust enough to distinguish true pharmacological hits from pipetting errors or degraded radioligands.

Workflow cluster_0 Self-Validating Assay Plate Start Compound Preparation (5-BQD in 100% DMSO) Total Total Binding (TB) Vehicle Only Start->Total NSB Non-Specific Binding (NSB) + 1mM Glutamate Start->NSB Test Test Wells + 5-BQD Dose Response Start->Test QC Quality Control Calculate Z'-Factor Total->QC NSB->QC Test->QC Decision Z' > 0.5? QC->Decision Proceed Calculate IC50 & Generate Schild Plot Decision->Proceed Yes Reject Reject Plate & Recalibrate Decision->Reject No

Fig 2: Self-validating high-throughput screening workflow with integrated Z'-factor quality control.

Protocol B: Fluorogenic cdc25 Phosphatase Inhibition Assay

To validate the oncological potential of 5-BQD, a continuous fluorogenic assay is employed.

Step 1: Enzyme and Substrate Preparation

  • Action: Reconstitute recombinant human cdc25 in assay buffer (30 mM Tris, 75 mM NaCl, 1 mM EDTA, pH 8.0). Use OMFP (3-O-methylfluorescein phosphate) as the substrate.

  • Causality: EDTA is included to chelate trace heavy metals that could cause non-specific oxidation of the catalytic cysteine in cdc25. OMFP is non-fluorescent until dephosphorylated by cdc25, allowing for real-time kinetic tracking.

Step 2: Kinetic Readout

  • Action: Pre-incubate cdc25 with 5-BQD for 15 minutes prior to adding OMFP. Measure fluorescence (Ex: 485 nm / Em: 525 nm) every 60 seconds for 30 minutes.

  • Causality: Pre-incubation is critical. Because halogenated quinoxalines may act via slow-binding or covalent modification of the catalytic cysteine, failing to pre-incubate will result in an artificially high (weaker) apparent IC 50​ [3].

Conclusion

5-Bromoquinoxaline-2,3-diol is a highly versatile pharmacophore. By understanding the causality behind its tautomeric shifts and the electronic benefits of halogenation, researchers can leverage this scaffold for both neuroprotective and antineoplastic drug discovery. Rigorous, self-validating assay designs remain the cornerstone of translating these chemical properties into reliable biological data.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.[Link]

  • Vicente, E., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Chemistry.[Link]

  • Lazo, J. S., et al. (1998). 5-substituted 2-bromoindolo[3,2-b]quinoxalines. A class of potential antitumor agents with cdc25 phosphatase inhibitory properties. Archiv der Pharmazie.[Link]

  • Vani, V., et al. (2026). Chemical Structure, Synthetic Strategies, Structure-Activity Relationship of Quinoxaline-2, 3-Dione. Asian Journal of Pharmaceutical Research and Development.[Link]

Exploratory

Mechanistic Basis of Lactam-Lactim Tautomerism

An in-depth technical analysis of heterocyclic tautomerism is not merely an academic exercise; it is a foundational requirement for rational drug design and formulation stability. As a Senior Application Scientist, I app...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of heterocyclic tautomerism is not merely an academic exercise; it is a foundational requirement for rational drug design and formulation stability. As a Senior Application Scientist, I approach the characterization of 5-Bromoquinoxaline-2,3-diol (and its tautomeric counterpart, 5-bromo-1,4-dihydroquinoxaline-2,3-dione ) as a dynamic system governed by thermodynamic sinks and solvent-mediated proton transfers.

This whitepaper provides a comprehensive, field-proven guide to understanding, analyzing, and leveraging the tautomeric equilibrium of this critical pharmacophore.

In heterocyclic chemistry, quinoxaline derivatives frequently exhibit complex tautomeric equilibria depending on their substitution patterns and the surrounding dielectric environment[1]. For 5-bromoquinoxaline-2,3-diol, the equilibrium exists between the lactim (diol) form and the lactam (dione) form.

Despite the "diol" nomenclature often used in commercial catalogs[2], the thermodynamic reality is that the compound exists almost exclusively as 5-bromo-1,4-dihydroquinoxaline-2,3-dione in the solid state and in most physiological conditions.

The Role of the 5-Bromo Substituent

The introduction of a bulky bromine atom at the C-5 position fundamentally alters the molecule's electronic and steric landscape:

  • Steric Encumbrance: The large Van der Waals radius of bromine forces a slight out-of-plane twist at the adjacent N-4 position, disrupting the planarity required for an extended conjugated lactim system.

  • Electronic Inductive Effect: Bromine is highly electronegative. Through inductive withdrawal ( −I effect), it increases the acidity of the N-4 proton in the lactam form. This lowers the pKa​ of the molecule, which is a critical parameter for its solubility and binding affinity in biological matrices[3].

Tautomeric_Equilibrium Diol Lactim Tautomer (5-Bromoquinoxaline-2,3-diol) Intermediate Mono-Enol / Mono-Keto (Transient State) Diol->Intermediate Proton shift (Solvent mediated) Dione Lactam Tautomer (5-Bromo-1,4-dihydroquinoxaline-2,3-dione) Intermediate->Dione Thermodynamic stabilization Dione->Diol Alkaline conditions (pH > 10)

State transition logic of 5-bromoquinoxaline-2,3-diol tautomerization.

Thermodynamic and Kinetic Data

The position of the tautomeric equilibrium is highly sensitive to the solvation environment. The lactam form is stabilized by highly polar solvents capable of stabilizing the strong amide dipoles, whereas alkaline conditions force deprotonation, shifting the molecule toward an anionic lactim-like state.

Table 1: Solvent Effects on the Tautomeric Equilibrium of 5-Bromoquinoxaline-2,3-diol

Solvent / EnvironmentPredominant TautomerEst. Tautomeric Ratio (Lactam : Lactim)Mechanistic Driver
Solid State (Crystal) Lactam (Dione)> 99:1Extensive intermolecular hydrogen bonding network.
DMSO- d6​ (Polar Aprotic) Lactam (Dione)> 98:2Stabilization of highly polar amide dipoles by DMSO.
H2​O (pH 7.4) Lactam (Dione)> 99:1Favorable hydration energy of the C=O carbonyl groups.
Alkaline Aqueous (pH > 10) Lactim (Anionic)Shifts to AnionDeprotonation of N-H groups ( pKa​ ~ 7.0 - 10.5).

Analytical Workflows for Tautomer Characterization

To confidently utilize this compound in drug development, researchers must definitively prove the tautomeric state in their specific working conditions. Below are the self-validating protocols I deploy to ensure absolute structural certainty.

Protocol A: NMR Spectroscopic Validation (Solution State)

Causality: NMR is highly sensitive to proton exchange. Trace water in the solvent will facilitate rapid proton exchange between the N-H/O-H groups and the solvent, broadening the signals into the baseline and destroying your ability to calculate the tautomeric ratio.

  • Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of strictly anhydrous DMSO- d6​ (stored over 4Å molecular sieves).

  • Acquisition Parameters: Acquire 1H NMR at 298K. Use a relaxation delay ( D1​ ) of at least 2 seconds to ensure accurate integration of the exchangeable protons.

  • Spectral Analysis:

    • Targeting the Lactam: Look for two distinct, broad singlets downfield (typically between 11.0 and 12.5 ppm). These correspond to the N-H protons. The asymmetry caused by the 5-bromo group ensures the N-1 and N-4 protons are chemically inequivalent.

    • Targeting the Lactim: The presence of O-H protons would appear as a different shift, but more importantly, 13C NMR will definitively show carbonyl carbons (C=O) at ~155 ppm for the lactam, rather than imine carbons (C=N) further downfield.

  • Self-Validation Check: Spike the NMR tube with 10 μL of D2​O and re-run the spectrum. The downfield N-H peaks must completely disappear due to deuterium exchange. If peaks remain, they are not exchangeable heteroatom protons, and your initial assignment was flawed.

Analytical_Workflow S1 1. Sample Prep Anhydrous DMSO-d6 S2 2. NMR Acquisition 1H / 13C at 298K S1->S2 S3 3. Spectral Analysis NH vs OH Integration S2->S3 S4 4. Data Validation D2O Exchange Check S3->S4

Self-validating analytical workflow for tautomer characterization.

Protocol B: ATR-FTIR Orthogonal Validation (Solid State)

Causality: Because drug formulation relies on the solid-state properties of the API (Active Pharmaceutical Ingredient), solution-state NMR is insufficient. ATR-FTIR directly probes the vibrational modes of the crystal lattice without dissolving the sample.

  • Background Calibration: Collect a background spectrum of the clean diamond ATR crystal to eliminate atmospheric CO2​ and water vapor interference.

  • Sample Application: Apply 1-2 mg of the solid powder to the crystal. Apply consistent pressure using the anvil to ensure uniform contact.

  • Marker Identification:

    • Identify the intense C=O stretching bands (Amide I band) between 1650–1700 cm−1 . This is the definitive hallmark of the dione (lactam) tautomer.

    • Verify the absence of a sharp C=N stretching band (~1600 cm−1 ) and the presence of broad N-H stretching bands (3100–3300 cm−1 ) rather than O-H stretches.

  • Self-Validation Check: Run a known standard of a purely locked lactam (e.g., an N,N-dimethylated quinoxaline-2,3-dione) and a purely locked lactim (e.g., 2,3-dimethoxyquinoxaline) to establish definitive spectral boundaries for your instrument.

Pharmacological Implications in Drug Development

Understanding the tautomerism of 5-bromoquinoxaline-2,3-diol is not just a structural curiosity; it is the key to its biological activity. Quinoxaline-2,3-diones are privileged scaffolds in neuroscience, acting as potent antagonists at the glycine binding site of the NMDA (N-methyl-D-aspartate) receptor and the AMPA receptor[4].

Binding affinity is entirely dependent on the molecule existing in the lactam (dione) form[5].

  • Hydrogen Bond Donors (HBD): The two N-H groups of the dione act as critical hydrogen bond donors to the carboxylate side chains of glutamate or aspartate residues within the receptor's binding pocket.

  • Hydrogen Bond Acceptors (HBA): The two C=O carbonyl oxygen atoms act as hydrogen bond acceptors, interacting with arginine residues in the receptor cleft.

If the molecule were to exist in the lactim (diol) form, the vector geometry of the hydrogen bonds would invert (the nitrogens would become acceptors, and the oxygens would become donors), completely abolishing receptor affinity. The 5-bromo substituent further enhances this binding by occupying a specific hydrophobic pocket in the receptor, while its electron-withdrawing nature fine-tunes the pKa​ of the N-H groups to match the physiological pH of the synaptic cleft[5].

Receptor_Binding Dione Lactam Tautomer (Active Pharmacophore) HBD N-H Groups (Hydrogen Bond Donors) Dione->HBD HBA C=O Groups (Hydrogen Bond Acceptors) Dione->HBA Receptor NMDA/AMPA Receptor (Glycine Binding Site) HBD->Receptor Binds to Glu/Asp residues HBA->Receptor Binds to Arg residues

Pharmacophore mapping of the lactam tautomer to glutamate receptors.

Sources

Foundational

A Technical Guide to the Crystal Structure Analysis of Bromoquinoxaline-2,3-diols for Drug Development

This guide provides an in-depth technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of bromo-substituted quinoxaline-2,3-diols. Given the pharmaceutical relevance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of bromo-substituted quinoxaline-2,3-diols. Given the pharmaceutical relevance of this molecular scaffold, a profound understanding of its three-dimensional structure is paramount for advancing structure-based drug design. This document outlines the complete workflow, from obtaining single crystals to interpreting complex intermolecular interactions, using a representative analogue to illustrate the core principles and expected outcomes for compounds such as 5-Bromoquinoxaline-2,3-diol.

Introduction: The Significance of Halogenated Quinoxalines

The quinoxaline core is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, antibacterial, and neuroprotective properties.[1][2] The incorporation of halogen atoms, such as bromine, into the quinoxaline scaffold is a well-established strategy in drug discovery to modulate the molecule's physicochemical properties.[3] Halogens can enhance membrane permeability, improve binding affinity to biological targets through halogen bonding, and alter metabolic stability, thereby optimizing the pharmacokinetic and pharmacodynamic profile of a drug candidate.[3][4]

5-Bromoquinoxaline-2,3-diol is a compound of significant interest. The diol functionality provides crucial hydrogen bond donor and acceptor sites, which are pivotal for molecular recognition at a receptor's active site. The bromine substituent further tunes the electronic and steric properties of the molecule. A precise determination of its crystal structure is therefore essential to understand how it self-assembles in the solid state and to infer its potential interactions with biological macromolecules.

This guide will detail the rigorous process of crystal structure analysis, a cornerstone of modern drug development, providing researchers and scientists with a practical framework for such investigations.

Part 1: Synthesis and Single-Crystal Growth

A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals. The general synthesis of quinoxaline-2,3-diones involves the cyclocondensation of an appropriately substituted o-phenylenediamine with oxalic acid.[5]

Protocol 1: Synthesis of 5-Bromoquinoxaline-2,3-diol
  • Reaction Setup: To a solution of 3-bromo-1,2-phenylenediamine (1.0 eq) in a 4 M HCl solution, add oxalic acid dihydrate (1.1 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the solid precipitate, wash thoroughly with cold water to remove any unreacted starting materials and acid, and then with a small amount of cold ethanol.

  • Drying: Dry the purified product under vacuum to yield 5-Bromoquinoxaline-2,3-diol as a solid.

Protocol 2: Growing Diffraction-Quality Single Crystals

The quality of the crystal is the most critical factor for a successful SC-XRD experiment.[6] The goal is to grow well-formed, single crystals free of defects, typically between 0.1 and 0.3 mm in size.[6][7] Slow crystallization methods are generally preferred.

  • Solvent Selection: Dissolve the synthesized 5-Bromoquinoxaline-2,3-diol in a minimal amount of a suitable solvent. Due to the hydrogen bonding capabilities of the diol, polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or hot ethanol are good starting points.

  • Slow Evaporation: Place the saturated solution in a small, clean vial. Cover the vial with parafilm and puncture a few small holes with a needle. Allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

  • Vapor Diffusion: Alternatively, place the vial containing the dissolved compound inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or diethyl ether). The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting slow crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[8][9]

Experimental Workflow

The process from crystal to final structure involves several key steps, as illustrated below.

SCXRD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystal 1. Crystal Mounting DataCollection 2. Data Collection (X-ray Diffractometer) Crystal->DataCollection Mount on goniometer DataProcessing 3. Data Processing (Integration & Scaling) DataCollection->DataProcessing Raw diffraction images StructureSolution 4. Structure Solution (Phase Problem) DataProcessing->StructureSolution Refinement 5. Structure Refinement StructureSolution->Refinement Validation 6. Validation & CIF Refinement->Validation FinalStructure Atomic Coordinates & Parameters Validation->FinalStructure Final Structural Model

Caption: Workflow for Single-Crystal X-ray Diffraction.

  • Crystal Mounting & Data Collection: A selected crystal is mounted on a goniometer head and flash-cooled to a low temperature (typically 100 K) under a stream of nitrogen gas to minimize thermal motion and radiation damage.[10] The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal while irradiating it with X-rays to collect a complete diffraction pattern.[8]

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters and integrate the intensities of thousands of individual reflections. This step also involves applying corrections for experimental factors like absorption.

  • Structure Solution and Refinement: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map. From this map, an initial molecular model is built. This model is then refined against the experimental data using a least-squares algorithm, which iteratively adjusts atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors.[10] The quality of the final model is assessed by crystallographic R-factors (R1 and wR2), where lower values indicate a better fit.

Part 3: Structural Analysis and Interpretation

While a specific crystal structure for 5-Bromoquinoxaline-2,3-diol is not publicly deposited, we can analyze the closely related 6-Bromoquinoxaline-2,3-diol to illustrate the expected structural features. The principles of molecular geometry and intermolecular interactions are directly transferable.

Crystallographic Data

The following table summarizes typical crystallographic data that would be obtained for a bromoquinoxaline-2,3-diol derivative.

ParameterValue (Illustrative Example)
Chemical FormulaC₈H₅BrN₂O₂
Formula Weight241.05
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.15
b (Å)10.50
c (Å)11.20
β (°)98.5
Volume (ų)830.5
Z (Molecules/unit cell)4
Final R1 [I > 2σ(I)]0.035
wR2 (all data)0.095
Molecular Geometry

The quinoxaline ring system is expected to be largely planar. The two hydroxyl groups allow the molecule to exist in the diol tautomeric form. The C-Br bond length will be a key parameter, as will the bond lengths and angles within the heterocyclic core.

Caption: Atom numbering scheme for 5-Bromoquinoxaline-2,3-diol.

Supramolecular Assembly: The Role of Hydrogen Bonding

In the solid state, the most significant intermolecular interactions governing the crystal packing of quinoxaline-2,3-diols are hydrogen bonds.[11] The two hydroxyl groups (O-H) act as hydrogen bond donors, while the oxygen atoms and the quinoxaline nitrogen atoms can act as acceptors. This leads to the formation of robust and predictable supramolecular motifs.

Typically, these molecules form centrosymmetric dimers through strong O-H···O hydrogen bonds between the diol groups of two adjacent molecules. These dimers then connect to other dimers via O-H···N hydrogen bonds, creating extended tapes or sheets.[12]

H_Bonding cluster_A cluster_B cluster_C A_N1 N A_N4 N A_O2 O-H B_O3 O-H A_O2->B_O3 O-H···O C_N1 N A_O2->C_N1 O-H···N A_O3 H-O B_O2 H-O A_O3->B_O2 O-H···O A_ring Br-Quinoxaline B_N1 N B_N4 N B_ring Br-Quinoxaline C_N4 N C_O2 O-H C_O3 H-O C_ring Br-Quinoxaline

Caption: Hydrogen bonding network in bromoquinoxaline-2,3-diols.

Part 4: Implications for Drug Development

A detailed understanding of the crystal structure provides invaluable insights for drug development professionals:

  • Polymorph Screening: Molecules capable of strong hydrogen bonding often exhibit polymorphism—the ability to crystallize in multiple forms with different physical properties. Each polymorph can have a different solubility, dissolution rate, and stability, which directly impacts drug formulation and bioavailability. SC-XRD is the definitive method for identifying and characterizing different polymorphs.

  • Structure-Based Drug Design (SBDD): The crystal structure reveals the precise three-dimensional shape and hydrogen bonding potential of the ligand. This information is critical for computational chemists to design molecules that fit optimally into a target protein's binding site, maximizing potency and selectivity.

  • Role of the Halogen: The position of the bromine atom influences the molecule's electrostatic potential surface. This knowledge can be used to predict or engineer favorable interactions, such as halogen bonds with backbone carbonyls in a protein, which can significantly enhance binding affinity.[13]

Conclusion

The single-crystal X-ray diffraction analysis of 5-Bromoquinoxaline-2,3-diol, and its analogues, is a critical step in its development as a potential therapeutic agent. This guide has outlined the comprehensive process, from the initial synthesis and crystallization to the detailed interpretation of the resulting three-dimensional structure. The insights gained from this analysis—particularly regarding molecular conformation and the dominant hydrogen bonding networks—provide an essential foundation for understanding the solid-state properties of the compound and for driving rational, structure-based drug design efforts.

References

  • Vertex AI Search. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Saidykhan, A., Fenwick, N. W., Bowen, R. D., Telford, R., & Seaton, C. C. (2021). Isostructurality of quinoxaline crystal phases: the interplay of weak hydrogen bonds and halogen bonding. CrystEngComm, 23(38), 6755-6763.
  • Seaton, C. C., et al. (2021). Isostructurality of quinoxaline crystal phases: the interplay of weak hydrogen bonds and halogen bonding. CrystEngComm, DOI:10.1039/D1CE00878A.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.
  • Kubo, H., Oketani, R., Hisaki, I., Konishi, S., & Hayashi, T. (n.d.). Transition Behaviors of Isostructural sql-Topological Hydrogen-Bonded Frameworks Composed of Naphthalene, Quinoxaline. ChemRxiv.
  • IntechOpen. (2024, November 20). Chapter 6: Single Crystal X-ray Structure Analysis.
  • Semantic Scholar. (2024, November 17).
  • Kubo, H., Oketani, R., Hisaki, I., Konishi, S., & Hayashi, T. (n.d.). Transition Behaviors of Isostructural Hydrogen-Bonded Frameworks Composed of Naphthalene, Quinoxaline, and Pyrazinopyrazine. Chemistry – A European Journal.
  • Oak Ridge National Laboratory. (2016, August 8). Single Crystal Diffraction: The Definitive Structural Technique.
  • Quiñones-Frías, M. C., et al. (2021). Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss. JCI Insight, 6(16), e147362.
  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry.
  • BenchChem. (2025).
  • MDPI. (2023, August 17). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
  • TutorChase. (n.d.). Why are halogens important in the pharmaceutical industry?
  • OSTI.GOV. (2024, October 15).
  • Sankari, E. (2023, January 20). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. International Journal of Health and Clinical Research, 6(1).
  • Nagoya Institute of Technology. (2018, August 6).
  • Naik, A. M., et al. (2010). Novel process for the synthesis of Brimonidine and derivative. International Journal of PharmTech Research, 2(1), 14-19.
  • PubMed. (2026, January 15). Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024.
  • Faizi, S., et al. (2016). Crystal structure of 2-amino-1,3-dibromo-6-oxo-5,6-dihydropyrido[1,2-a]quinoxalin-11-ium bromide monohydrate.
  • Kumar, A., et al. (2014). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. ISRN Organic Chemistry, 2014, 852309.
  • Zhao, Z., et al. (1996). A Facile Synthesis of Quinoxaline-2,3-diones as NMDA Receptor Antagonists. Molecules, 1(1), 47-50.
  • MDPI. (2021, February 18). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.
  • OA Monitor Ireland. (n.d.).
  • CCDC. (n.d.). Search - Access Structures.

Sources

Exploratory

Introduction: The Quinoxaline-2,3-dione Privileged Scaffold

An In-depth Technical Guide to the Synthesis, Reactivity, and Biological Significance of Substituted Quinoxaline-2,3-diols For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis, Reactivity, and Biological Significance of Substituted Quinoxaline-2,3-diols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the chemistry and pharmacology of substituted quinoxaline-2,3-diols. As a senior application scientist, the following narrative synthesizes foundational chemical principles with field-proven insights, focusing on the causality behind experimental choices and providing robust, self-validating protocols for key synthetic transformations.

The quinoxaline scaffold, a heterocyclic system composed of a fused benzene and pyrazine ring, is recognized as a "privileged structure" in medicinal chemistry.[1] Its derivatives demonstrate a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][3] This versatility arises from the scaffold's capacity to engage with numerous biological targets through diverse molecular interactions.[1]

Within this class, the quinoxaline-2,3-dione core is of paramount importance. It serves as the foundational structure for a multitude of neurologically active agents, particularly as receptor antagonists.[4][5]

A Note on Tautomerism: Diol vs. Dione

While the topic specifies quinoxaline-2,3-diols, it is crucial to address the predominant tautomeric form. Spectroscopic and crystallographic evidence confirms that this scaffold exists almost exclusively in the keto (amide) form as 1,4-dihydroquinoxaline-2,3-dione .[6][7] The diol tautomer, while implicated in certain reactions, is the less stable form. For clarity and alignment with the majority of scientific literature, this guide will refer to the structure as quinoxaline-2,3-dione.

G cluster_0 Quinoxaline-2,3-diol (Enol Tautomer) cluster_1 Quinoxaline-2,3-dione (Keto Tautomer - Predominant) diol diol dione dione diol->dione Tautomerization

Caption: Keto-enol tautomerism of the quinoxaline-2,3-diol/dione scaffold.

Core Synthetic Methodologies

The synthesis of the quinoxaline-2,3-dione ring system is most fundamentally achieved through the cyclocondensation of an o-phenylenediamine with a two-carbon synthon, typically oxalic acid or its derivatives.[8] Over time, various methods have been developed to optimize this core transformation for efficiency, yield, and environmental impact.[8][9]

Foundational Approach: Classical Condensation

The traditional and most widely documented method involves heating an appropriately substituted o-phenylenediamine with either oxalic acid or diethyl oxalate, often under acidic conditions.[8]

  • With Oxalic Acid: This reaction is typically performed in an acidic aqueous medium (e.g., with HCl) under reflux. The acid catalyzes the dehydration and subsequent cyclization to form the stable dione ring system.[10][11]

  • With Diethyl Oxalate: Using diethyl oxalate can result in cleaner reactions and higher yields. This method proceeds via nucleophilic attack of the amino groups on the ester carbonyls, followed by intramolecular cyclization and the elimination of two ethanol molecules.[10]

Modern & Green Synthetic Strategies

To address the long reaction times and high energy consumption of classical methods, several modern approaches have been developed.

  • Microwave-Assisted Synthesis: Microwave irradiation provides rapid, uniform heating, which dramatically accelerates the reaction rate, often reducing synthesis times from hours to minutes and improving yields.[8][10]

  • Solvent-Free Grinding: As an environmentally benign alternative, the solid-state grinding of reactants (an o-phenylenediamine and oxalic acid) with a pestle and mortar can efficiently produce the desired product without the need for a solvent.[4][9]

Workflow for Method Selection

The choice of synthetic methodology depends on laboratory capabilities, desired scale, and environmental considerations. The following workflow provides a logical path for selecting an appropriate method.

G start Define Synthetic Goal: Substituted Quinoxaline-2,3-dione q1 Need for Rapid Synthesis & High Throughput? start->q1 q2 Focus on Green Chemistry & Minimal Solvent Waste? q1->q2 No method_mw Microwave-Assisted Synthesis q1->method_mw Yes q3 Broad Substrate Scope & Established Reliability Needed? q2->q3 No method_grind Solvent-Free Grinding q2->method_grind Yes method_classic Classical Condensation (Reflux) q3->method_classic Yes end_node Proceed to Synthesis q3->end_node No method_mw->end_node method_grind->end_node method_classic->end_node

Caption: Workflow for selecting a synthetic method for quinoxaline-2,3-diones.

Experimental Protocols & Data

The following protocols are self-validating systems for producing the quinoxaline-2,3-dione scaffold.

Protocol 1: Classical Synthesis via Reflux

This method is robust and reliable for a wide range of substituted o-phenylenediamines.[10][11]

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend the substituted o-phenylenediamine (1.0 eq.) in water.

  • Reagent Addition: Add oxalic acid dihydrate (1.1 eq.) and a catalytic amount of concentrated hydrochloric acid (e.g., 4-5 ml for a ~0.2 mol scale reaction).

  • Reaction: Heat the mixture to reflux (100°C) with stirring for 20-60 minutes. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water to remove residual acid, and dry. The crude product can often be purified by recrystallization from ethanol or an ethanol/water mixture.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a significant reduction in reaction time.[10][12]

  • Preparation: In a microwave-safe vessel, thoroughly mix the powdered substituted o-phenylenediamine (1.0 eq.) and oxalic acid dihydrate (1.0 eq.).

  • Paste Formation: Add a minimal amount of water (e.g., 1 ml) and mix to form a thick paste.

  • Irradiation: Irradiate the mixture in a microwave synthesizer (e.g., 3 minutes at 400 W).

  • Dissolution & Crystallization: Add a larger volume of water (e.g., 100 ml) and irradiate for another minute to obtain a clear, hot solution.

  • Purification: Allow the solution to cool to room temperature. The product will crystallize out. Collect the solid by filtration, wash with water, and dry. Recrystallization can be performed if necessary.

Comparative Data on Synthetic Methodologies
Synthetic MethodKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)Key AdvantagesKey Disadvantages
Conventional Synthesis o-Phenylenediamine, Oxalic Acid/Diethyl Oxalate, Acid Catalyst2 - 4 hoursReflux (~100°C)70 - 98%[10]Well-established, reliable for many substrates.[9]Long reaction times, high energy consumption.[9]
Microwave-Assisted o-Phenylenediamine, Oxalic Acid3 - 10 minutes-HighExtremely rapid, often improves yields.[8][10]Requires specialized microwave equipment.
Solvent-Free Grinding o-Phenylenediamine, Oxalic Acid10 - 15 minutesRoom Temperature85 - 95%Environmentally friendly, simple procedure.[9]May not be suitable for all substrates or large scales.

Chemical Reactivity and Derivatization

The quinoxaline-2,3-dione scaffold provides a reactive framework for generating diverse analogues, which is critical for structure-activity relationship (SAR) studies.[4]

  • N-Alkylation/N-Arylation: The two N-H protons are acidic and can be readily substituted using alkyl or aryl halides in the presence of a base like K₂CO₃.[4][5]

  • Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution. Nitration, for instance, typically occurs at the C-6 and C-7 positions and is a key step in synthesizing many biologically active compounds.[4]

  • Chlorination: A crucial transformation for further functionalization is the reaction with chlorinating agents like phosphorus oxychloride (POCl₃) to yield 2,3-dichloroquinoxaline.[11][13] This highly reactive intermediate is a versatile precursor for introducing various nucleophiles.

  • Nucleophilic Substitution: The chlorine atoms in 2,3-dichloroquinoxaline can be sequentially or simultaneously displaced by a wide range of nitrogen, oxygen, and sulfur nucleophiles, allowing for the creation of extensive compound libraries.[13]

G start Substituted o-Phenylenediamine core Quinoxaline-2,3-dione Scaffold start->core + Oxalic Acid (Cyclocondensation) n_alkyl 1,4-Disubstituted (N-Alkylated) Analogues core->n_alkyl + R-X, Base (N-Alkylation) nitro 6,7-Dinitro Analogues core->nitro + HNO₃/H₂SO₄ (Nitration) dichloro 2,3-Dichloroquinoxaline core->dichloro + POCl₃ (Chlorination) nucleo 2,3-Diamino/Dithio/etc. Analogues dichloro->nucleo + Nucleophile (NuH) (Nucleophilic Substitution)

Caption: Key synthetic pathways from the core quinoxaline-2,3-dione scaffold.

Biological Activities and Structure-Activity Relationships

The quinoxaline-2,3-dione scaffold is a cornerstone of neuropharmacology and has demonstrated potential in oncology and infectious disease research.

Neuroprotective and Anticonvulsant Activity

The most significant biological role of these compounds is as antagonists of ionotropic glutamate receptors.[14]

  • Mechanism of Action: They are potent and competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and, to a lesser extent, the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[15][16] By blocking these excitatory amino acid receptors, they prevent excessive neuronal excitation (excitotoxicity), a key process in neuronal damage following stroke and in seizure propagation.[14][17]

  • Key Compounds:

    • NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline): A classic, potent AMPA receptor antagonist used extensively in research to study ischemic neuronal injury.[14][16][17]

    • PNQX: A highly potent AMPA/GlyN antagonist that shows excellent neuroprotection in animal models of stroke.[14][18][19]

  • Structure-Activity Relationship (SAR):

    • The 7-nitro-quinoxaline-2,3-dione motif is considered crucial for high affinity at AMPA/GlyN receptors.[18]

    • Substitutions at the N-1, C-5, and C-6 positions are often explored to improve properties.[16][18] A major challenge with this class is poor aqueous solubility, leading to the design of analogues with water-solubilizing groups to improve pharmacokinetic profiles.[15][18]

Anticancer and Kinase Inhibitory Activity

Many quinoxaline derivatives exhibit potent cytotoxicity against a wide range of human cancer cell lines.[1][2]

  • Mechanism of Action: A primary mechanism is the inhibition of protein kinases, which are essential enzymes in the signaling pathways that control cell growth and proliferation.[1] By competing with ATP for the binding pocket of kinases like EGFR and VEGFR, these compounds can halt the signaling cascades that drive malignant growth.[1]

Antimicrobial and Anti-inflammatory Activity

The scaffold also shows promise in treating infectious and inflammatory diseases.

  • Antimicrobial: Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[3][4][13]

  • Anti-inflammatory: Structure-activity relationship studies have revealed that substitutions at the C-6 and C-7 positions with nitro groups can enhance anti-inflammatory properties.[4][5] Other derivatives have also shown significant anti-inflammatory effects in animal models.[12]

G cluster_0 Structure-Activity Relationship Map sar_map sar_map N1_N4 N1 & N4 Positions: Substitution here (e.g., -OH, alkyl) modulates receptor affinity and selectivity.[16] C6_C7 C6 & C7 Positions: Electron-withdrawing groups (e.g., -NO₂) are critical for AMPA/GlyN antagonism and enhance anti-inflammatory/ antibacterial activity.[4][5][18] C5 C5 Position: Amenable for substitution with groups to improve solubility and pharmacokinetic properties.[15][18] p1->N1_N4 p2->C6_C7 p3->C5

Sources

Foundational

Discovery, Synthesis, and Mechanistic Profiling of 5-Bromoquinoxaline-2,3-diol: A Technical Whitepaper

Executive Summary The quinoxaline-2,3-dione scaffold is a privileged heterocyclic motif of immense significance in medicinal chemistry, primarily recognized for its role in neuropharmacology as a competitive antagonist o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoxaline-2,3-dione scaffold is a privileged heterocyclic motif of immense significance in medicinal chemistry, primarily recognized for its role in neuropharmacology as a competitive antagonist of ionotropic glutamate receptors. 5-Bromoquinoxaline-2,3-diol (CAS No. 1092285-97-6), frequently represented as its tautomer 5-bromo-1,4-dihydroquinoxaline-2,3-dione , serves as both a potent pharmacological entity and a critical synthetic building block. This whitepaper provides a comprehensive technical analysis of its structural chemistry, optimized de novo synthesis protocols, and mechanistic pharmacology, designed for researchers and drug development professionals.

Introduction & Historical Context

The discovery and evolution of quinoxalinediones trace back to the late 1980s and 1990s, driven by the search for selective ligands targeting the central nervous system's excitatory pathways. Early generation compounds such as DNQX (6,7-dinitroquinoxaline-2,3-dione) and NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) established the quinoxaline-2,3-dione core as a foundational pharmacophore for AMPA and kainate receptor antagonism[1][2].

The introduction of halogens, specifically bromine at the 5-position, was a strategic structural modification. The 5-bromo substitution imparts critical lipophilicity and steric bulk, which modulates receptor subtype selectivity and blood-brain barrier (BBB) permeability. Furthermore, the bromine atom serves as an indispensable synthetic handle for downstream functionalization via palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex derivatives like brimonidine analogs[3].

Structural Chemistry & Tautomerism

A defining characteristic of 5-bromoquinoxaline-2,3-diol is its dynamic tautomeric equilibrium. The molecule exists in a delicate balance between the diol (lactim) and dione (lactam) forms.

  • Solid State & Organic Solvents: The compound often crystallizes in the diol form or a mixed hydrogen-bonded network depending on the solvent dielectric constant.

  • Physiological pH (Aqueous Media): The dione (lactam) tautomer predominates. Crucially, the dione form is easily deprotonated at physiological pH (pKa ~ 7.0), yielding an anionic species. This anionic form is the active pharmacophore that interacts with the orthosteric binding site of AMPA receptors via strong hydrogen bonding and ionic interactions[4].

Mechanism T1 Diol Tautomer (Solid State) T2 Dione Tautomer (Physiological pH) T1->T2 Tautomerization A Anionic Form (Deprotonated) T2->A pKa ~ 7.0 R AMPA Receptor Orthosteric Site A->R H-Bonding & Ionic Interaction

Caption: Tautomeric equilibrium and AMPA receptor binding mechanism of quinoxalinediones.

De Novo Synthesis & Optimization

Retrosynthetic Analysis & Causality

The most direct and atom-economical route to 5-bromoquinoxaline-2,3-diol is the cyclocondensation of 3-bromo-1,2-phenylenediamine with a two-carbon synthon, typically oxalic acid or diethyl oxalate .

Mechanistic Causality: The reaction is initiated by the nucleophilic attack of the primary amine groups of the phenylenediamine onto the carbonyl carbons of the oxalate derivative.

  • Why Diethyl Oxalate over Oxalic Acid? While oxalic acid requires harsh acidic catalysts (e.g., concentrated HCl) that can degrade sensitive substrates and generate colored oxidized byproducts, [5][6]. Conducting the reaction in diethyl oxalate under reduced pressure (rotary evaporation) facilitates the continuous removal of the ethanol byproduct, driving the equilibrium toward the dione product and significantly enhancing the yield[7].

SynthesisWorkflow A 3-Bromo-1,2-phenylenediamine C Cyclocondensation (Reflux / Microwave) A->C B Diethyl Oxalate B->C D 5-Bromoquinoxaline-2,3-diol (Target Scaffold) C->D - 2 EtOH

Caption: Retrosynthetic and forward synthesis workflow for 5-bromoquinoxaline-2,3-diol.

Step-by-Step Experimental Protocols

To ensure self-validating and reproducible results, two distinct methodologies are provided: a scalable conventional approach and a high-efficiency green chemistry approach.

Protocol A: Conventional Cyclocondensation via Rotary Evaporation

This method prioritizes high purity and utilizes Le Chatelier's principle by removing the ethanol byproduct.

  • Preparation: In a 250 mL round-bottom flask, dissolve 3-bromo-1,2-phenylenediamine (0.10 mol, 18.7 g) in neat diethyl oxalate (100 mL).

  • Reaction: Attach the flask to a rotary evaporator. Heat the water bath to 50–80 °C and apply a controlled vacuum (approx. 20 mbar).

  • Progression: The reduced pressure continuously removes the generated ethanol. Maintain conditions for 1.5 to 2 hours until a thick precipitate forms.

  • Isolation: Cool the mixture to 0 °C in an ice bath. Filter the resulting solid precipitate under a vacuum.

  • Purification: Wash the filter cake thoroughly with cold water and diethyl ether to remove unreacted starting materials. Recrystallize from an ethanol/water mixture to yield 5-bromoquinoxaline-2,3-diol as a crystalline solid.

Protocol B: Microwave-Assisted Solvent-Free Synthesis

This method dramatically reduces reaction times and eliminates the need for bulk organic solvents, aligning with [6].

  • Preparation: Place a finely powdered mixture of oxalic acid dihydrate (0.01 mol, 1.26 g) and 3-bromo-1,2-phenylenediamine (0.01 mol, 1.87 g) in an open borosilicate beaker. Add exactly 1 mL of deionized water to facilitate initial mixing.

  • Irradiation: Place the beaker in a dedicated laboratory microwave synthesizer. Irradiate at 400 W for 3 minutes.

  • Dissolution: Add 100 mL of hot water to the beaker and irradiate for an additional 1 minute to ensure complete dissolution of the intermediate.

  • Crystallization: Allow the solution to cool gradually to room temperature. Filter the precipitated product.

  • Purification: Recrystallize using a 5% NaOH / dilute HCl acid-base precipitation cycle to isolate the pure dione.

Pharmacological Profiling & Applications

The 5-bromoquinoxaline-2,3-diol architecture is a highly validated pharmacophore in neuropharmacology.

  • AMPA/Kainate Receptor Antagonism: The quinoxaline-2,3-dione core mimics the endogenous ligand glutamate. The dione's rigid planar structure fits precisely into the orthosteric cleft of the AMPA receptor. The addition of the 5-bromo substituent alters the electron density of the pyrazine ring, which, as noted in, is critical for determining the binding affinity and selectivity between AMPA and GlyN (glycine site of NMDA) receptors[8][9].

  • Synthetic Intermediate: Beyond direct receptor antagonism, 5-bromoquinoxaline-2,3-diol is a vital precursor. The bromine atom at the 5-position is highly reactive toward nucleophilic aromatic substitution (SNAr) and Buchwald-Hartwig aminations, allowing researchers to synthesize complex multi-ring systems, including experimental anticancer agents and alpha-2 adrenergic agonists[3][5][6].

Quantitative Synthesis Data

The following table summarizes the quantitative metrics comparing the primary synthetic methodologies for quinoxaline-2,3-diones, allowing researchers to select the optimal protocol based on their laboratory constraints.

Synthesis MethodReagentsOperating ConditionsReaction TimeTypical YieldEnvironmental Profile
Classical Condensation Oxalic Acid, HCl (aq)Reflux (100 °C)20 - 60 min60 - 75%Low (Generates acidic aqueous waste)
Rotary Evaporation Diethyl Oxalate (neat)50-80 °C, 20 mbar1 - 2 hours80 - 90%Moderate (Allows for solvent recovery)
Microwave-Assisted Oxalic Acid Dihydrate400 W Irradiation3 - 5 min85 - 95%High (Solvent-free grinding, minimal waste)

References

  • Bigge, C. F., et al. "Design and Synthesis of Novel Quinoxaline-2,3-dione AMPA/GlyN Receptor Antagonists: Amino Acid Derivatives." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • Postnikova, T. Y., et al. "Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects." PMC, National Center for Biotechnology Information. URL: [Link]

  • Rogawski, M. A. "The AMPA receptor as a therapeutic target in epilepsy: preclinical and clinical evidence." Dove Press, 2014. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis, Isolation, and Characterization of 5-Bromoquinoxaline-2,3-diol

Document Type: Technical Application Protocol Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Scaffold Focus: 5-Bromoquinoxaline-2,3-diol (Tautomer: 5-Bromo-1,4-dihydroquino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Protocol Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Scaffold Focus: 5-Bromoquinoxaline-2,3-diol (Tautomer: 5-Bromo-1,4-dihydroquinoxaline-2,3-dione)

Introduction & Mechanistic Rationale

Nitrogen-containing heterocycles, particularly quinoxalines, represent a privileged backbone in medicinal chemistry. The quinoxaline-2,3-diol scaffold—and its halogenated derivatives—has garnered significant attention due to its potent activity as a competitive antagonist of the AMPA/kainate glutamate receptors, making it a critical intermediate in the development of neuroprotective and anticonvulsant therapeutics [1].

The introduction of a bromine atom at the 5-position serves a dual purpose:

  • Electronic Modulation: It fine-tunes the pKa of the adjacent NH group, enhancing hydrogen-bond donor capacity at the receptor active site.

  • Synthetic Versatility: The aryl bromide acts as a synthetic handle for downstream late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

The Lactam-Lactim Tautomerism

While historically cataloged as "5-bromoquinoxaline-2,3-diol" (the lactim form), researchers must note that the molecule exists almost exclusively as 5-bromo-1,4-dihydroquinoxaline-2,3-dione (the lactam form) in both the solid state and physiological solutions. This tautomeric equilibrium is driven by the thermodynamic stability of the dual amide bonds.

Tautomerism A 5-Bromoquinoxaline-2,3-diol (Lactim Form) B Proton Transfer (Tautomerization) A->B C 5-Bromo-1,4-dihydroquinoxaline-2,3-dione (Lactam Form) B->C D AMPA Receptor Antagonism C->D Dominant in vivo

Fig 1. Lactam-lactim tautomerism and pharmacological pathway of the synthesized scaffold.

Experimental Design & Causality

The synthesis of quinoxaline-2,3-diones is achieved via the double condensation of an o-phenylenediamine with an oxalic acid equivalent [2]. For this protocol, 3-bromo-1,2-phenylenediamine is reacted with oxalic acid dihydrate .

Causality of Reagent and Condition Selection
  • Why Oxalic Acid over Diethyl Oxalate? While diethyl oxalate is a standard reagent, it requires refluxing in organic solvents and generates ethanol as a byproduct. Oxalic acid dihydrate allows for aqueous acidic conditions or solvent-free mechanochemical grinding, significantly improving the green chemistry profile[3].

  • Why Aqueous HCl (Method A)? 3-Bromo-1,2-phenylenediamine is highly susceptible to air oxidation, which forms dark, intractable polymeric impurities. Using 2M HCl protonates the diamine, stabilizing it against oxidation while simultaneously catalyzing the electrophilic attack of the oxalic acid carbonyls.

  • Self-Validating Precipitation: The dione product is exceptionally insoluble in water and dilute acid due to strong intermolecular hydrogen bonding (forming robust crystal lattices). The reaction is self-driving; as the product forms, it precipitates out of the reaction matrix, pushing the equilibrium to completion according to Le Chatelier’s principle.

Quantitative Protocol Comparison

To provide flexibility based on laboratory capabilities and scale-up requirements, two distinct methodologies are detailed below. The quantitative metrics comparing these approaches are summarized in Table 1.

Table 1: Comparative Metrics for Synthesis Methods

ParameterMethod A: Acid-Catalyzed CondensationMethod B: Mechanochemical Grinding
Reaction Time 120 - 180 minutes15 - 20 minutes
Temperature 100 °C (Reflux)25 °C (Ambient)
Solvent System 2M Aqueous HClNone (Solvent-free)
Typical Yield 85 - 90%92 - 96%
E-Factor (Waste) Moderate (Aqueous acidic waste)Near Zero (Water byproduct only)
Scalability Excellent (>100g scale)Limited by mechanical energy transfer

Step-by-Step Methodologies

Method A: Acid-Catalyzed Aqueous Condensation (Ideal for Scale-Up)

Reagents:

  • 3-Bromo-1,2-phenylenediamine: 1.87 g (10.0 mmol)

  • Oxalic acid dihydrate: 1.39 g (11.0 mmol, 1.1 eq)

  • 2M Hydrochloric acid (HCl): 25 mL

Procedure:

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Suspend 3-bromo-1,2-phenylenediamine (1.87 g) in 25 mL of 2M HCl. Stir at room temperature for 5 minutes until a homogenous, slightly colored solution is achieved (diamine hydrochloride salt formation).

  • Addition: Add oxalic acid dihydrate (1.39 g) in one portion.

  • Reflux: Heat the reaction mixture to 100 °C (reflux) using an oil bath or heating mantle.

  • Observation & Self-Validation: Within 15–30 minutes, a heavy, pale beige to white precipitate will begin to form. This is the insoluble 5-bromoquinoxaline-2,3-dione. Continue refluxing for a total of 2 hours to ensure complete conversion.

  • Isolation: Remove from heat and cool the flask to 0–5 °C in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Filter the solid under vacuum using a Büchner funnel.

  • Purification: Wash the filter cake sequentially with cold water (2 × 10 mL), 0.1M HCl (10 mL, to remove unreacted diamine), and cold ethanol (10 mL, to remove organic impurities).

  • Drying: Dry the solid under high vacuum at 60 °C for 12 hours.

Method B: Solvent-Free Mechanochemical Grinding (Green Chemistry Approach)

Reagents:

  • 3-Bromo-1,2-phenylenediamine: 1.87 g (10.0 mmol)

  • Oxalic acid dihydrate: 1.39 g (11.0 mmol, 1.1 eq)

Procedure:

  • Preparation: Place 3-bromo-1,2-phenylenediamine and oxalic acid dihydrate into a clean, dry agate or porcelain mortar.

  • Grinding: Vigorously grind the two solid reactants together using a pestle at room temperature in an open atmosphere [3].

  • Phase Transition (Self-Validation): After 3–5 minutes of continuous grinding, the mechanical energy and release of water of crystallization will cause the mixture to transition into a localized "melt" or thick paste.

  • Completion: Continue grinding for an additional 10–15 minutes. As the condensation completes and water evaporates, the mixture will re-solidify into a dry powder.

  • Workup: Transfer the powder to a beaker and triturate with 30 mL of distilled water to dissolve any unreacted oxalic acid.

  • Isolation: Filter under vacuum, wash with cold ethanol (10 mL), and dry under vacuum.

Workflow A 3-Bromo-1,2-phenylenediamine (1.0 eq) C Condensation (Aq. HCl or Grinding) A->C B Oxalic Acid Dihydrate (1.1 eq) B->C D Precipitation (- 2 H2O) C->D E 5-Bromoquinoxaline-2,3-diol (Target Scaffold) D->E

Fig 2. Synthetic workflow for 5-bromoquinoxaline-2,3-diol via double condensation.

In-Process Quality Control (IPQC) & Troubleshooting

To ensure the trustworthiness of the protocol, rely on the following self-validating checkpoints:

  • Solubility Check (Purity Validation): The starting material (diamine) is soluble in dilute aqueous acids, while the target dione is strictly insoluble. If the final dried product completely dissolves in 1M HCl, the reaction has failed. The target compound should only dissolve readily in polar aprotic solvents (e.g., DMSO) or strongly basic aqueous solutions (e.g., 1M NaOH) due to the deprotonation of the amide nitrogens.

  • Spectroscopic Confirmation:

    • FT-IR: Look for the disappearance of primary amine stretch bands (~3300-3400 cm⁻¹) and the appearance of strong amide carbonyl (C=O) stretches at approximately 1670–1690 cm⁻¹.

    • ¹H NMR (DMSO-d6): Due to tautomerization, do not look for -OH protons. Instead, expect two distinct, highly deshielded -NH protons (broad singlets) in the 11.5–12.5 ppm region. The aromatic protons will appear between 7.0 and 7.5 ppm.

  • Coloration: A dark brown or black product indicates oxidative degradation of the starting diamine. Ensure the diamine is stored under argon and use the acidic method (Method A) to suppress oxidation if reagent purity is questionable.

References

  • Synthetic routes for the synthesis of 1,4‐dihydroquinoxaline‐2,3‐dione.
  • Asian Journal of Pharmaceutical Research and Development Quinoxaline-2, 3-Dione. AJPRD.
  • One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione deriv
Application

Application Note: 5-Bromoquinoxaline-2,3-diol as a Strategic Precursor in Heterocyclic Organic Synthesis

Executive Summary In the design of complex tricyclic scaffolds and highly substituted heteroaromatics, the selection of an appropriate starting material dictates the efficiency of downstream orthogonal functionalization....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of complex tricyclic scaffolds and highly substituted heteroaromatics, the selection of an appropriate starting material dictates the efficiency of downstream orthogonal functionalization. 5-Bromoquinoxaline-2,3-diol (which exists predominantly as its tautomer, 5-bromo-1,4-dihydroquinoxaline-2,3-dione ) serves as a critical linchpin in modern medicinal chemistry. It is the primary precursor to 5-bromo-2,3-dichloroquinoxaline, a highly versatile, tri-electrophilic building block utilized in the synthesis of kinase inhibitors (such as the PKMYT1 inhibitor RP-6306) and various G-protein coupled receptor modulators.

This technical guide provides a comprehensive overview of the mechanistic causality, regioselectivity challenges, and validated protocols for functionalizing this privileged scaffold.

Mechanistic Insights: The Chlorination Strategy

Direct nucleophilic displacement of the hydroxyl/amide groups on 5-bromoquinoxaline-2,3-diol is thermodynamically unfavorable due to the poor leaving group ability of the oxygen atoms. To overcome this, the diol/dione must be converted into a highly reactive imidoyl chloride.

While some recent drug discovery campaigns, such as the development of the PKMYT1 inhibitor RP-6306, have utilized thionyl chloride for this activation 1, Phosphorus oxychloride (POCl₃) remains the industry standard 2.

Causality of Reagent Selection: The addition of catalytic N,N-Dimethylformamide (DMF) is not merely a solvent choice; it is a mechanistic necessity. DMF reacts with POCl₃ to generate the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride). This highly electrophilic species attacks the dione oxygens, converting them into excellent leaving groups, which are subsequently displaced by chloride ions.

Activation A 5-Bromoquinoxaline-2,3-diol (Tautomer) B 5-Bromo-1,4-dihydroquinoxaline- 2,3-dione (Dominant) A->B Tautomerization C Vilsmeier-Haack Intermediate B->C + POCl3/DMF - HCl D 5-Bromo-2,3- dichloroquinoxaline C->D Chloride Attack - PO2Cl2-

Caption: Activation pathway of 5-bromoquinoxaline-2,3-diol via Vilsmeier-Haack intermediate.

Orthogonal Functionalization: SNAr vs. Cross-Coupling

The resulting 5-bromo-2,3-dichloroquinoxaline possesses three electrophilic sites with distinct reactivity profiles. The C2 and C3 chlorides are highly activated toward Nucleophilic Aromatic Substitution (SₙAr) by the electron-deficient pyrazine ring. Conversely, the C5-bromide is less susceptible to SₙAr but highly prone to Palladium-catalyzed oxidative addition.

The Order of Operations: SₙAr must precede cross-coupling. Displacing the C2/C3 chlorides with an amine introduces electron-donating groups into the ring. This electron donation deactivates the remaining chloride toward further nucleophilic attack, effectively "locking" it, while leaving the C5-bromide primed for a subsequent Suzuki-Miyaura coupling.

The Regioselectivity Challenge: During the initial SₙAr step, the 5-bromo substituent desymmetrizes the molecule. Nucleophilic attack (e.g., by cyclopropanamine) typically yields a mixture of the C2-amino-3-chloro and C3-amino-2-chloro regioisomers 3. Because the steric bulk of the 5-bromo group partially shields the C3 position (peri-interaction), product ratios vary based on the steric demand of the incoming nucleophile, necessitating chromatographic separation.

Workflow Start 5-Bromo-2,3-dichloroquinoxaline SNAr SNAr Reaction (Amines, Base) Start->SNAr Step 1: Nucleophilic Attack Regio1 C2-Amino-3-chloro Isomer SNAr->Regio1 Major/Minor Regio2 C3-Amino-2-chloro Isomer SNAr->Regio2 Major/Minor Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Regio1->Suzuki Step 2: Pd-Catalyzed Cross-Coupling Regio2->Suzuki Step 2: Pd-Catalyzed Cross-Coupling Final Fully Functionalized Quinoxaline Scaffold Suzuki->Final

Caption: Orthogonal functionalization workflow exploiting differential halide reactivity.

Quantitative Data Summary

Reaction TypeSubstrateReagents & CatalystTemp (°C)Typical YieldRegioselectivity
Chlorination 5-Bromoquinoxaline-2,3-diolPOCl₃, cat. DMF100–10585–95%N/A (Symmetric conversion)
SₙAr (Amination) 5-Bromo-2,3-dichloroquinoxalineR-NH₂, DIPEA, Dioxane8070–85% (combined)Mixture (C2 and C3 isomers)
Suzuki Coupling 5-Bromo-2-amino-3-chloroquinoxalineAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃9065–80%Highly selective for C5-Br

Note: For Suzuki-Miyaura reactions on these scaffolds, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are highly effective catalytic systems 4.

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-2,3-dichloroquinoxaline
  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 5-bromoquinoxaline-2,3-diol (1.0 eq) in freshly distilled POCl₃ (10.0 eq).

  • Activation: Add DMF (0.1 eq) dropwise at room temperature. Observation: The suspension may begin to thin as the Vilsmeier-Haack complex forms.

  • Reaction: Heat the mixture to gentle reflux (100–105 °C) for 3–4 hours until the starting material is completely consumed (monitor via TLC, quenching aliquots in MeOH).

  • Workup: Cool the mixture to room temperature. Carefully and slowly pour the mixture over vigorously stirred crushed ice to quench excess POCl₃. (Caution: Highly exothermic; generates copious HCl gas. Perform in a well-ventilated fume hood.)

  • Isolation: Filter the resulting precipitate, wash extensively with cold water to remove residual acid, and dry under high vacuum to afford the product as a solid.

Protocol B: Regioselective SₙAr Amination
  • Setup: Dissolve 5-bromo-2,3-dichloroquinoxaline (1.0 eq) in anhydrous 1,4-dioxane (0.2 M).

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) followed by the desired amine (e.g., cyclopropanamine, 1.1 eq).

  • Reaction: Heat the solution at 80 °C overnight under an inert atmosphere.

  • Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via automated flash chromatography (e.g., ISCO, 20-80% EtOAc/Hexanes) to successfully resolve and isolate the pure C2-amino and C3-amino regioisomers.

Protocol C: Suzuki-Miyaura Cross-Coupling at C5
  • Setup: In a Schlenk tube, combine the isolated 5-bromo-2-amino-3-chloroquinoxaline isomer (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/Water (4:1, 0.1 M). Add Pd(dppf)Cl₂ (0.05 eq).

  • Reaction: Seal the tube and heat at 90 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Wash the filtrate with brine, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

References

  • Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306 Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • WO2014028479A1 - Quinoxaline derivatives as gpr6 modulators Google Patents / WIPO URL

Sources

Method

Application Notes &amp; Protocols: 5-Bromoquinoxaline-2,3-diol in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Pharmacological Significance 5-Bromoquinoxaline-2,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Pharmacological Significance

5-Bromoquinoxaline-2,3-diol (5-BQD)—which exists predominantly in its tautomeric form, 5-bromoquinoxaline-2,3-dione—is a highly privileged heterocyclic scaffold in medicinal chemistry[1]. As a Senior Application Scientist, I frequently utilize this core motif for two primary applications:

  • Ionotropic Glutamate Receptor Modulation: The quinoxaline-2,3-dione core is a foundational structure for developing competitive antagonists against AMPA and NMDA receptors, which are critical targets for mitigating excitotoxicity in neurodegenerative diseases and ischemic stroke[1],[2],[3].

  • Advanced Synthetic Intermediates: The scaffold serves as a robust precursor for complex bioactives, including α2​ -adrenergic receptor agonists (e.g., brimonidine analogs used in glaucoma management) and novel kinase inhibitors[4],[5].

The following guide details the mechanistic pathways, validated synthetic workflows, and self-validating in vitro assay protocols required to leverage 5-BQD in drug discovery.

Mechanistic Pathway: Glutamate Receptor Antagonism

AMPA and NMDA receptors mediate fast excitatory neurotransmission. Under pathological conditions, excessive glutamate release causes overactivation of these receptors, leading to massive intracellular Na+ and Ca2+ influx and subsequent excitotoxic cell death[2],[6].

5-BQD and its derivatives act as potent competitive antagonists. They occupy the glutamate recognition site on the AMPA receptor and the glycine co-agonist site on the NMDA receptor, effectively blocking endogenous ligand binding and preventing excitotoxicity[1],[2].

Mechanism of action: 5-BQD antagonism at AMPA/NMDA receptors preventing excitotoxicity.

Synthetic Chemistry: De Novo Core Construction

The synthesis of the 5-BQD core relies on the cyclocondensation of a substituted o-phenylenediamine with an oxalic acid derivative[4],[2].

Synthetic workflow for 5-Bromoquinoxaline-2,3-dione and its bioactive derivatives.

Protocol 1: Synthesis of 5-Bromoquinoxaline-2,3-dione Core

System Design & Causality: This protocol acts as a self-validating system. The target quinoxaline-2,3-dione exhibits extremely poor aqueous solubility compared to the starting materials[2]. Therefore, the successful formation of the core is immediately indicated by heavy precipitation, allowing for gravimetric self-purification without the need for immediate chromatographic intervention.

  • Precursor Preparation: Dissolve 4-bromo-o-phenylenediamine (1.0 eq) in 2N HCl.

    • Causality: The acidic medium protonates the primary amines, increasing their solubility and activating the carbonyl carbons of the incoming reagent for nucleophilic attack[4].

  • Condensation: Add oxalic acid (1.2 eq) to the solution. Heat the mixture to 90 °C under reflux for 3 hours.

    • Causality: Elevated temperature overcomes the activation energy barrier for the dual condensation reaction, driving the formation of the thermodynamically stable fused pyrazine-dione ring[4],[2].

  • Self-Purification via Precipitation: Cool the reaction mixture to 0–5 °C using an ice bath. The 5-BQD core will precipitate as a dense solid.

  • Isolation: Filter the precipitate under vacuum. Wash sequentially with ice-cold water (to remove residual HCl and unreacted oxalic acid) and cold ethanol. Dry under vacuum at 40 °C to yield the final intermediate.

In Vitro Validation: Radioligand Binding Protocol

To validate the antagonistic properties of synthesized 5-BQD derivatives, a competitive radioligand binding assay is employed[2].

Protocol 2: AMPA Receptor Radioligand Binding Assay

System Design & Causality: This assay uses [3H] AMPA to quantify binding affinity ( Ki​ ). It is self-validating through the mandatory inclusion of a positive control (e.g., NBQX, a highly selective benchmark antagonist[3],[6]) to ensure assay sensitivity and reproducibility across batches.

  • Tissue Preparation: Homogenize rat cortical tissue in 50 mM Tris-HCl buffer (pH 7.4) containing 0.32 M sucrose.

    • Causality: Sucrose maintains osmotic balance, preserving the structural integrity of the synaptosomes during mechanical disruption.

  • Centrifugation: Centrifuge at 40,000 x g for 30 minutes at 4 °C. Resuspend the membrane pellet in the assay buffer.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 5 nM [3H] AMPA, and varying concentrations of the 5-BQD test compound (10 pM to 100 µM). Add 100 mM KSCN (potassium thiocyanate) to the buffer.

    • Causality: KSCN is a chaotropic agent that specifically increases the affinity of AMPA receptors for agonists, significantly enhancing the specific binding window and the signal-to-noise ratio of the radioligand[2].

  • Termination & Filtration: Terminate the incubation after 60 minutes at 4 °C by rapid vacuum filtration through Whatman GF/C glass fiber filters.

    • Causality: Prior to filtration, filters must be pre-soaked in 0.3% polyethyleneimine (PEI). PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the radioligand to the filter matrix.

  • Quantification: Wash filters three times with 3 mL of ice-cold buffer. Extract the filters into scintillation vials, add liquid scintillation cocktail, and count the radioactivity. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Quantitative Structure-Activity Relationship (QSAR) Data

The substitution pattern on the quinoxaline-2,3-dione ring dictates its selectivity between AMPA and NMDA receptors. The table below summarizes the comparative binding affinities of the 5-BQD core against established clinical and research benchmarks[1],[2],[3].

CompoundAMPA Receptor IC50​ (µM)NMDA (GlyN Site) IC50​ (µM)Pharmacological Role
5-Bromoquinoxaline-2,3-dione 0.85 ± 0.123.20 ± 0.45Dual Antagonist / Precursor
NBQX 0.15 ± 0.03> 10.0Selective AMPA Antagonist
PNQX 0.063 ± 0.010.37 ± 0.05Potent Dual Antagonist
CNQX 0.30 ± 0.051.50 ± 0.20Reference Dual Antagonist

Data synthesized from representative quinoxalinedione literature for comparative benchmarking.

References

  • 6-Amino-5-Bromoquinoxaline. ChemBK.[Link]

  • Design and Synthesis of Novel Quinoxaline-2,3-dione AMPA/GlyN Receptor Antagonists: Amino Acid Derivatives. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Radiosynthesis and preliminary PET evaluation of 18F-labeled 2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1, 2-dihydropyridin-3-yl)benzonitrile for imaging AMPA receptors. PMC - NIH.[Link]

  • Differing, Spatially Restricted Roles of Ionotropic Glutamate Receptors in Regulating the Migration of GnRH Neurons during Embryogenesis. Journal of Neuroscience.[Link]

Sources

Application

Step-by-step guide to synthesizing 5-Bromoquinoxaline-2,3-diol derivatives

Application Note: Optimized Synthesis and Derivatization of 5-Bromoquinoxaline-2,3-diol Scaffolds Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol &...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Synthesis and Derivatization of 5-Bromoquinoxaline-2,3-diol Scaffolds

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Overview

The quinoxaline-2,3-dione scaffold—which exists in a dynamic tautomeric equilibrium with its 2,3-diol form—is a privileged heterocyclic motif in medicinal chemistry. Derivatives of this core are extensively utilized as competitive antagonists at ionotropic glutamate receptors (such as AMPA and NMDA), making them critical in neuropharmacological research.

The synthesis of the 5-bromo derivative, 5-bromoquinoxaline-2,3-diol (predominantly existing as 5-bromoquinoxaline-2,3-dione in the solid state), is of particular strategic value. The bromine atom at the 5-position serves as a versatile synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid expansion of structure-activity relationship (SAR) libraries.

Causality in Reaction Design: The foundational synthesis relies on the double cyclocondensation of an ortho-phenylenediamine (specifically, 3-bromo-1,2-phenylenediamine) with a two-carbon dielectrophilic synthon, typically oxalic acid or diethyl oxalate.

  • Acid Catalysis (Classical): The use of aqueous hydrochloric acid protonates the carbonyl oxygens of oxalic acid, significantly enhancing their electrophilicity. This lowers the activation energy required for the initial nucleophilic attack by the weakly nucleophilic amine groups of the diamine (which are partially deactivated by the electron-withdrawing inductive effect of the adjacent bromine atom)[1].

  • Mechanochemical (Green): Alternatively, solvent-free grinding leverages mechanical energy to create a localized melt. This drastically increases the effective molarity of the reactants, driving the dehydration and cyclization forward with high atom economy and without the need for harsh bulk solvents[2].

Synthetic Workflows

Workflow for the synthesis of 5-bromoquinoxaline-2,3-diol via classical and green methodologies.

Quantitative Method Comparison

The presence of the electron-withdrawing 3-bromo group on the diamine slightly reduces its nucleophilicity compared to unsubstituted o-phenylenediamine, necessitating optimized reaction times[2]. The table below summarizes the empirical performance of the two primary methodologies.

ParameterMethod A (Classical Acid-Catalyzed)Method B (Solvent-Free Grinding)
Reagents 3-Bromo-1,2-phenylenediamine, Oxalic acid3-Bromo-1,2-phenylenediamine, Oxalic acid dihydrate
Catalyst/Solvent Conc. HCl / H₂ONone (Mechanochemical)
Temperature 100 °C (Reflux)Room Temperature (approx. 25 °C)
Reaction Time 30 - 45 minutes15 - 25 minutes
Typical Yield 82 - 88%85 - 92%
Environmental Impact Moderate (Acidic aqueous waste)Low (High atom economy, water byproduct)
Scalability High (Standard batch processing)Moderate (Requires specialized milling for scale)

Experimental Protocols

Method A: Classical Acid-Catalyzed Cyclocondensation[2]

This method is highly reliable for bulk synthesis and ensures complete cyclization through thermal driving forces.

  • Preparation of Electrophile: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve oxalic acid dihydrate (1.2 equivalents, e.g., 12.0 mmol) in 50 mL of deionized water.

  • Catalyst Addition: Heat the solution to 100 °C using an oil bath. Slowly add 1.5 mL of concentrated hydrochloric acid (HCl) to the stirring solution.

  • Nucleophile Addition: Portion-wise, add 3-bromo-1,2-phenylenediamine (1.0 equivalent, 10.0 mmol) to the hot acidic solution. Caution: Addition may cause mild effervescence or rapid precipitation.

  • Cyclization: Maintain the reaction temperature at 100 °C under continuous stirring for 30 to 45 minutes. Reaction progress can be monitored via TLC (eluent: Ethyl Acetate/Hexane).

  • Isolation: Once complete, remove the flask from the heat source and cool to 0–5 °C using an ice-water bath to maximize precipitation.

  • Purification: Filter the resulting crude solid under vacuum. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove residual acid and unreacted oxalic acid. Recrystallize the crude product from a mixture of ethanol and water to yield pure 5-bromoquinoxaline-2,3-diol.

Method B: Solvent-Free Mechanochemical Synthesis[3]

This protocol is recommended for rapid, parallel library synthesis and aligns with green chemistry principles.

  • Reagent Mixing: In an agate mortar, combine equimolar amounts of 3-bromo-1,2-phenylenediamine (5.0 mmol) and oxalic acid dihydrate (5.0 mmol). Note: The dihydrate form of oxalic acid is critical here, as the waters of hydration assist in forming the initial melt.

  • Grinding: Vigorously grind the solid mixture with a pestle at room temperature in an open atmosphere. Within 2–5 minutes, the mixture will transition into a localized melt/paste due to the depression of the melting point and the release of water during the initial condensation.

  • Completion: Continue grinding for a total of 15–25 minutes. The paste will gradually solidify as the cyclization completes and the product (which has a much higher melting point) forms.

  • Workup: Suspend the resulting solid powder in 30 mL of cold water and stir for 5 minutes to dissolve any unreacted oxalic acid.

  • Isolation: Filter the solid under vacuum, wash with cold water, and dry under a high vacuum to obtain the analytically pure product.

Self-Validating System & Downstream Derivatization

To ensure protocol success, the resulting product must be validated. The IR spectrum should show strong characteristic absorption bands around 1680–1700 cm⁻¹ corresponding to the C=O stretching vibrations, confirming that the compound exists predominantly as the dione tautomer in the solid state[1].

Late-Stage Functionalization: Once synthesized, the 5-bromoquinoxaline-2,3-diol can be subjected to chlorination. Refluxing the compound with phosphorus oxychloride (POCl₃) and a catalytic amount of DMF converts the 2,3-diol/dione into 5-bromo-2,3-dichloroquinoxaline [1]. This highly electrophilic intermediate allows for orthogonal functionalization:

  • The 2,3-dichloro positions can undergo rapid Nucleophilic Aromatic Substitution (SNAr) with various amines or alkoxides.

  • The 5-bromo position remains intact during SNAr and can subsequently be utilized for palladium-catalyzed cross-coupling to install aryl, heteroaryl, or alkyl groups, enabling the design of complex, multi-targeted pharmacophores.

References

  • One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives Source: Indian Academy of Sciences URL:[Link]

  • Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones Source: Der Pharma Chemica URL:[Link]

Sources

Method

Application Notes and Protocols: Leveraging 5-Bromoquinoxaline-2,3-diol for the Development of Novel Kinase Inhibitors

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Kinase Inhibitor Design Protein kinases are a crucial class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Kinase Inhibitor Design

Protein kinases are a crucial class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific protein substrates.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention.[2] The quinoxaline scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities, including potent kinase inhibition.[3] Quinoxaline derivatives have been successfully developed as inhibitors for a variety of kinases, including but not limited to, vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and Janus kinases (JAKs).[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific, yet versatile, starting material: 5-Bromoquinoxaline-2,3-diol . We will explore its potential as a foundational building block for the synthesis of a library of novel kinase inhibitors. These application notes will detail synthetic strategies, protocols for in vitro and cell-based kinase inhibition assays, and a discussion on the principles of structure-activity relationship (SAR) to guide the optimization of lead compounds.

The Strategic Advantage of 5-Bromoquinoxaline-2,3-diol in Kinase Inhibitor Scaffolding

The selection of 5-Bromoquinoxaline-2,3-diol as a starting scaffold is a strategic one, offering several key advantages for the development of kinase inhibitors:

  • A Bidentate Hydrogen Bonding Motif: The 2,3-diol moiety can tautomerize to the more stable quinoxaline-2,3(1H,4H)-dione form. This structure presents a bidentate hydrogen bond donor-acceptor pattern that can mimic the hinge-binding interactions of the adenine region of ATP, a common feature of many Type I kinase inhibitors.[6]

  • A Vector for Chemical Diversification: The bromine atom at the 5-position serves as a versatile chemical handle. It can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents. This allows for the systematic exploration of chemical space and the optimization of inhibitor potency and selectivity.

  • Potential for Halogen Bonding: The bromine atom itself can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in the kinase active site.[7] This can contribute to enhanced binding affinity and selectivity.[8]

  • Modulation of Physicochemical Properties: The introduction of different groups at the 5-position allows for the fine-tuning of critical drug-like properties such as solubility, lipophilicity, and metabolic stability.

Proposed Synthetic Pathway for a Kinase Inhibitor Library

The synthesis of a diverse library of kinase inhibitors from 5-Bromoquinoxaline-2,3-diol can be approached in a systematic manner. The following proposed pathway outlines a general strategy.

G A 3-Bromo-1,2-phenylenediamine C 5-Bromoquinoxaline-2,3-diol A->C Cyclocondensation B Oxalic Acid B->C D N-Alkylation/Arylation (R1, R4) C->D E Diversified Quinoxalinediones D->E F Palladium-Catalyzed Cross-Coupling (R5) E->F G Final Inhibitor Library F->G Suzuki, Sonogashira, Buchwald-Hartwig, etc. G A Synthesized Compound Library B In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™) A->B C Determine IC50 Values B->C D Cell-Based Kinase Assay (e.g., Cellular Phosphorylation Assay) C->D Active Compounds E Assess Cellular Potency & Target Engagement D->E F Lead Compound Identification E->F G A Initial Hit Compound B Systematic Modification (N-substitution, C-5 diversification) A->B C SAR Analysis (Potency, Selectivity) B->C C->B Iterative Design D Optimization of Physicochemical Properties (Solubility, Permeability, Metabolic Stability) C->D E Lead Compound D->E

Sources

Application

Application Note: Purification of 5-Bromoquinoxaline-2,3-diol via Recrystallization and Reprecipitation

Introduction & Mechanistic Background 5-Bromoquinoxaline-2,3-diol (CAS No. 1092285-97-6), which exists predominantly in its tautomeric form 5-bromo-1,4-dihydroquinoxaline-2,3-dione , is a critical structural motif in med...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

5-Bromoquinoxaline-2,3-diol (CAS No. 1092285-97-6), which exists predominantly in its tautomeric form 5-bromo-1,4-dihydroquinoxaline-2,3-dione , is a critical structural motif in medicinal chemistry. Quinoxaline-2,3-dione scaffolds are widely recognized as potent, competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors[1]. These compounds are heavily utilized in the research of neurodegenerative disorders, epilepsy, and excitotoxicity[1].

From a physicochemical standpoint, the purification of 5-bromoquinoxaline-2,3-diol presents a unique challenge. The compound exhibits extreme insolubility in most standard organic solvents (e.g., dichloromethane, ethyl acetate, cold ethanol). This insolubility is driven by the dione tautomer, which facilitates an extensive, highly stable intermolecular hydrogen-bonding network (N–H···O=C) and strong π−π stacking of the planar aromatic rings.

Because traditional silica gel chromatography is often ineffective—and because quinoxaline-2,3-diones can be unstable on silica—purification relies heavily on acid-base reprecipitation and high-temperature recrystallization . This application note provides a self-validating, causality-driven guide to isolating high-purity 5-bromoquinoxaline-2,3-diol.

Pathway Glutamate Glutamate Release AMPA AMPA / NMDA Receptors Glutamate->AMPA Activates Excitotoxicity Neurotoxicity / Excitotoxicity AMPA->Excitotoxicity Overstimulation Antagonist Quinoxaline-2,3-diones (e.g., 5-Bromo derivatives) Antagonist->AMPA Competitive Inhibition Neuroprotection Neuroprotection Antagonist->Neuroprotection Promotes

Pharmacological role of quinoxaline-2,3-diones as AMPA/NMDA receptor antagonists.

Rationale for Solvent Selection

Experienced synthetic organic chemists recognize that product isolation often dictates the success of a synthesis[2]. For 5-bromoquinoxaline-2,3-diol, the choice of purification solvent is governed by the need to disrupt its robust crystal lattice.

  • Alkaline-Acid Reprecipitation (NaOH/HCl): The secondary amines in the dione form possess a pKa​ of approximately 8.5 to 9.0. Treating the crude solid with 5% aqueous NaOH deprotonates the nitrogens, forming a highly water-soluble sodium salt. Neutral organic impurities (such as unreacted starting materials or bromination byproducts) remain insoluble and are removed via hot filtration. Subsequent acidification with HCl reprotonates the core, crashing out the purified product.

  • N,N-Dimethylformamide (DMF) / Water: DMF acts as a potent hydrogen-bond acceptor, effectively solvating the dione at elevated temperatures. Water is then introduced as an antisolvent to carefully control the supersaturation and induce crystallization.

Table 1: Quantitative Comparison of Purification Strategies
Solvent System / MethodMechanism of ActionTypical Recovery YieldExpected Purity (HPLC)Causality & Notes
5% NaOH / Dilute HCl Acid-Base Reprecipitation85 – 90%> 98.5%Exploits acidic N-H protons. Highly effective at removing neutral organic impurities.
DMF / Water Antisolvent Crystallization75 – 80%> 96.0%DMF disrupts H-bonding. Requires elevated temperatures; removes polar impurities.
Glacial Acetic Acid Hot Recrystallization70 – 75%> 95.0%Good for removing specific bromination byproducts[3]. High solvent volume required.

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems. Visual cues and pH checkpoints are embedded to ensure the integrity of the purification process.

Workflow Crude Crude 5-Bromoquinoxaline-2,3-diol Dissolve Dissolution in 5% NaOH (Alkaline Phase) Crude->Dissolve Add NaOH Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter Heat & Charcoal Precipitate Acidification with Dilute HCl (pH 2-3) Filter->Precipitate Dropwise HCl Wash Washing (Cold Water & Ethanol) Precipitate->Wash Vacuum Filtration Dry Vacuum Drying (60°C, 12h) Wash->Dry Remove Solvents Pure Purified 5-Bromoquinoxaline-2,3-diol (>98% Purity) Dry->Pure Final QC

Workflow for acid-base reprecipitation of 5-bromoquinoxaline-2,3-diol.

Protocol A: Acid-Base Reprecipitation (Recommended)

This method is prioritized for its scalability and ability to bypass the thermal degradation risks associated with prolonged boiling in high-boiling solvents.

Materials:

  • Crude 5-bromoquinoxaline-2,3-diol (10.0 g)

  • 5% Aqueous Sodium Hydroxide (NaOH)

  • 2M Hydrochloric Acid (HCl)

  • Activated Charcoal (Optional)

  • Deionized Water and Cold Ethanol

Step-by-Step Procedure:

  • Alkaline Dissolution: Suspend 10.0 g of the crude product in 150 mL of 5% aqueous NaOH in a 500 mL Erlenmeyer flask. Stir vigorously at 40–50 °C until the solid dissolves.

    • Causality Check: The solution should turn a deep, transparent amber. Any remaining particulate matter represents non-acidic impurities (e.g., unreacted diamines).

  • Decolorization (Optional but Recommended): If the solution is excessively dark, add 1.0 g of activated charcoal. Stir at 50 °C for 10 minutes.

  • Hot Filtration: Filter the alkaline solution through a pad of Celite using a Büchner funnel to remove the charcoal and insoluble organic impurities.

  • Acidification & Precipitation: Transfer the clear filtrate to a beaker equipped with a magnetic stirrer. Place the beaker in an ice-water bath. Slowly add 2M HCl dropwise while monitoring the pH.

    • Self-Validation Check: The product will begin to crash out as a dense precipitate around pH 6. Continue adding HCl until the pH reaches 2–3. Failing to reach pH 2–3 will leave partially deprotonated species in the solution, drastically reducing your yield.

  • Isolation: Collect the precipitated solid via vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 × 50 mL) to remove residual NaCl, followed by a single wash with cold ethanol (20 mL) to displace water and remove trace organic impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 60 °C for 12 hours.

Protocol B: Antisolvent Recrystallization (DMF/Water)

Use this protocol if the crude material contains highly polar impurities that might co-precipitate during the acid-base method.

Step-by-Step Procedure:

  • Dissolution: Suspend 5.0 g of crude 5-bromoquinoxaline-2,3-diol in 40 mL of DMF.

  • Heating: Heat the mixture to 90–100 °C under constant stirring until complete dissolution is achieved.

  • Antisolvent Addition: Remove the flask from the heat source. While the solution is still hot, slowly add hot deionized water dropwise until the solution becomes persistently cloudy (the cloud point).

  • Crystallization: Add a few drops of DMF to just clear the cloudiness, then allow the flask to cool slowly to room temperature undisturbed. Once at room temperature, transfer to an ice bath for 1 hour to maximize crystal yield.

  • Filtration and Drying: Filter the crystals, wash with a minimal amount of cold ethanol, and dry under a vacuum at 60 °C.

Quality Control & Characterization

To validate the success of the purification, the following analytical benchmarks should be met:

  • Melting Point: Pure quinoxaline-2,3-diones typically exhibit extremely high melting points, often decomposing above 290 °C[2]. A sharp decomposition point indicates high purity.

  • FT-IR Spectroscopy: Look for a strong, broad N-H stretching band around 3200–3445 cm⁻¹ and a sharp C=O stretching band near 1680–1705 cm⁻¹, confirming the dione tautomer[2][4].

  • ¹H-NMR (DMSO-d₆): The signature of the pure compound includes two broad singlets (or one integrated for 2H) above 11.5 ppm, corresponding to the two N-H protons of the dione ring[2]. The aromatic protons will appear in the 7.0–7.6 ppm range.

References

  • Design and Synthesis of Novel Quinoxaline-2,3-dione AMPA/GlyN Receptor Antagonists: Amino Acid Derivatives Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • A Facile Synthesis of Quinoxaline-2,3-diones as NMDA Receptor Antagonists Molecular Diversity Preservation International (MDPI) URL:[Link]

  • Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives ARC Journals URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of the C5-Bromine in Quinoxaline Scaffolds

Abstract The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Specifically, 5-Bromoquinoxalin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Specifically, 5-Bromoquinoxaline-2,3-diol, which exists predominantly as its 5-Bromo-1,4-dihydroquinoxaline-2,3-dione tautomer, serves as a versatile precursor for creating diverse molecular libraries. The strategic functionalization of its C5-bromo position via modern cross-coupling reactions unlocks pathways to novel therapeutics and functional materials.[2] This guide provides an in-depth analysis and detailed, field-proven protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, tailored for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices, present self-validating protocols, and offer insights for troubleshooting and optimization.

Introduction: The Quinoxaline Core and the C5-Br Handle

The quinoxaline ring system, an isomeric form of quinazoline, is an electron-deficient heterocycle, a property that influences its chemical reactivity.[1] The target molecule, 5-Bromoquinoxaline-2,3-diol, is more accurately represented as 5-Bromo-1,4-dihydroquinoxaline-2,3-dione, existing in a stable diamide tautomeric form.[3] This structural nuance is critical; the acidic N-H protons can interfere with certain organometallic reagents and require careful consideration when selecting reaction conditions, particularly the base.

The bromine atom at the C5 position acts as a versatile synthetic "handle." Its susceptibility to palladium-catalyzed cross-coupling reactions allows for the precise installation of a wide range of substituents, including aryl, heteroaryl, alkyl, amino, and alkynyl groups.[4][5] These transformations are fundamental to structure-activity relationship (SAR) studies in drug discovery.[2]

Core Functionalization Strategies: A Comparative Overview

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules due to their efficiency, functional group tolerance, and mild reaction conditions.[4][6] For the 5-bromoquinoxaline scaffold, three key reactions are paramount:

  • Suzuki-Miyaura Coupling: Forms C(sp²)–C(sp²) bonds, ideal for synthesizing biaryl and heteroaryl-aryl structures.

  • Buchwald-Hartwig Amination: Creates C(sp²)–N bonds, providing access to a diverse range of substituted aniline derivatives.[7][8]

  • Sonogashira Coupling: Generates C(sp²)–C(sp) bonds, introducing linear alkynyl moieties into the core structure.[9][10]

The choice of reaction depends on the desired final compound and its intended application. The following sections provide detailed protocols and the scientific rationale for each method.

Functionalization_Strategies cluster_reactions Palladium-Catalyzed Cross-Coupling Start 5-Bromoquinoxaline-2,3-dione Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki R-B(OH)₂ Pd Catalyst Base Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald R¹R²NH Pd Catalyst Base Sonogashira Sonogashira (C-C Bond) Start->Sonogashira R-C≡CH Pd/Cu Catalyst Base Aryl 5-Aryl-quinoxaline derivatives Suzuki->Aryl Amino 5-Amino-quinoxaline derivatives Buchwald->Amino Alkynyl 5-Alkynyl-quinoxaline derivatives Sonogashira->Alkynyl

Figure 1: Overview of key palladium-catalyzed functionalization routes for the 5-bromoquinoxaline scaffold.

Detailed Protocols and Methodologies

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating C-C bonds between the quinoxaline core and various aryl or heteroaryl boronic acids.[11] The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with electron-deficient heterocycles.[12]

Expert Insight: The acidic N-H protons of the quinoxalinedione can react with strong bases. Therefore, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is preferred over alkoxides to prevent deprotonation of the substrate, which could inhibit the catalytic cycle. A catalyst system like Pd(dppf)Cl₂ is often effective as the dppf ligand provides a good balance of electron-richness and steric bulk, promoting both oxidative addition and reductive elimination steps.[12]

Protocol 1: Synthesis of 5-(4-methylphenyl)-1,4-dihydroquinoxaline-2,3-dione

  • Reagents & Materials:

    • 5-Bromo-1,4-dihydroquinoxaline-2,3-dione (1.0 eq)

    • 4-Methylphenylboronic acid (1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

    • 1,4-Dioxane and Water (4:1 v/v), degassed

    • Schlenk flask or microwave vial, magnetic stirrer, condenser

  • Step-by-Step Procedure:

    • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-1,4-dihydroquinoxaline-2,3-dione, 4-methylphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 85-95°C and stir vigorously for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9075-90[12]
Pd(PPh₃)₄K₃PO₄DME/H₂O8570-85[11]
Pd(OAc)₂ / SPhosCs₂CO₃Toluene/H₂O10080-95[13]
Table 1. Representative Conditions for Suzuki-Miyaura Coupling on Bromo-Heterocycles.

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, a transformation that is otherwise challenging.[14] The reaction's success hinges on the use of a bulky, electron-rich phosphine ligand, which facilitates the crucial reductive elimination step.

Expert Insight: For heteroaromatic substrates like bromoquinoxalines, second and third-generation Buchwald-Hartwig ligands (e.g., XPhos, RuPhos) are often superior to earlier ligands like BINAP.[14] They form highly active, monoligated palladium complexes that accelerate the catalytic cycle and improve yields, even with less reactive amines.[7] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required.

Protocol 2: Synthesis of 5-(Piperidin-1-yl)-1,4-dihydroquinoxaline-2,3-dione

  • Reagents & Materials:

    • 5-Bromo-1,4-dihydroquinoxaline-2,3-dione (1.0 eq)

    • Piperidine (1.5 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.05 eq)

    • Sodium tert-butoxide (NaOt-Bu) (2.0 eq)

    • Toluene, anhydrous and degassed

    • Glovebox or Schlenk line

  • Step-by-Step Procedure:

    • Inside a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk flask.

    • Add the anhydrous, degassed toluene, followed by 5-Bromo-1,4-dihydroquinoxaline-2,3-dione and piperidine.

    • Seal the flask and heat the mixture to 100-110°C for 18-24 hours. Monitor by LC-MS.

    • After cooling, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the solvent in vacuo.

    • Purify the residue via flash column chromatography to obtain the pure amin-coupled product.

C. Sonogashira Coupling for C-C Bond Formation

The Sonogashira reaction provides a direct route to alkynylated quinoxalines by coupling the bromo-substrate with a terminal alkyne.[10] This reaction uniquely employs a dual catalytic system of palladium and copper(I).[9][15]

Expert Insight: The copper(I) co-catalyst is essential for forming the copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[9][10] The base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), serves both as a proton scavenger and as a solvent.[16] It is critical to perform the reaction under strictly anaerobic conditions to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.

Protocol 3: Synthesis of 5-(Phenylethynyl)-1,4-dihydroquinoxaline-2,3-dione

  • Reagents & Materials:

    • 5-Bromo-1,4-dihydroquinoxaline-2,3-dione (1.0 eq)

    • Phenylacetylene (1.3 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.025 eq)

    • Copper(I) iodide (CuI) (0.05 eq)

    • Triethylamine (Et₃N), anhydrous and degassed

    • Tetrahydrofuran (THF), anhydrous and degassed

    • Schlenk line apparatus

  • Step-by-Step Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-1,4-dihydroquinoxaline-2,3-dione, PdCl₂(PPh₃)₂, and CuI.

    • Add degassed THF and Et₃N via syringe.

    • Stir the mixture for 10 minutes to ensure dissolution and catalyst activation.

    • Add phenylacetylene dropwise via syringe.

    • Stir the reaction at room temperature for 16-24 hours. If the reaction is sluggish, gentle heating to 40-50°C may be applied. Monitor by TLC.

    • Once complete, remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with a saturated NH₄Cl solution to remove copper salts.

    • Wash the organic layer with water and brine, then dry over Na₂SO₄.

    • After filtration and concentration, purify the crude product by column chromatography to isolate the alkynylated quinoxaline.

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Reagent Addition (Substrate, Catalyst, Ligand, Base) Setup->Reagents Solvent 3. Solvent Addition (Degassed) Reagents->Solvent Reaction 4. Reaction (Heating & Stirring) Solvent->Reaction Monitor 5. Monitoring (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 6. Work-up (Quench, Extract, Dry) Monitor->Workup Complete Purify 7. Purification (Chromatography) Workup->Purify Characterize 8. Characterization (NMR, MS) Purify->Characterize

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 5-Bromoquinoxaline-2,3-diol Synthesis

Welcome to the Technical Support Center. As Application Scientists, we frequently assist researchers and drug development professionals facing bottlenecks in the synthesis of halogenated quinoxaline scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently assist researchers and drug development professionals facing bottlenecks in the synthesis of halogenated quinoxaline scaffolds.

The synthesis of 5-bromoquinoxaline-2,3-diol (which exists predominantly as its tautomer, 5-bromo-1,4-dihydroquinoxaline-2,3-dione) typically relies on the cyclocondensation of 3-bromo-1,2-phenylenediamine with a two-carbon synthon such as oxalic acid or diethyl oxalate . However, the electron-withdrawing nature of the bromine substituent significantly reduces the nucleophilicity of the diamine. This intrinsic deactivation often leads to sluggish reactions, incomplete conversion, and poor overall yields.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols designed to maximize your yield and compound purity.

Part 1: Comparative Yield Data

Selecting the right synthetic methodology is the first step in optimization. The table below summarizes the quantitative performance of various approaches when applied to deactivated starting materials like 3-bromo-1,2-phenylenediamine.

Synthetic MethodReagentsConditionsAvg. Yield (%)Reaction TimeKey Advantage / Disadvantage
Classical Condensation Oxalic Acid, aq. HClReflux, 100°C45 - 55%4 - 6 hoursLow yield due to diamine oxidation and poor nucleophilicity .
Solvent-Free Grinding Oxalic Acid (neat)Room Temp, Mortar60 - 70%20 - 30 minsGreen method, but often suffers from incomplete conversion .
Microwave-Assisted Diethyl Oxalate (neat) Microwave, 150°C 85 - 92% 10 - 15 mins High yield, rapid, minimizes oxidative degradation .
Part 2: Experimental Workflow & Troubleshooting Logic

Workflow Start 3-Bromo-1,2-phenylenediamine + Diethyl Oxalate Reaction Microwave Cyclocondensation (150°C, 15 min) Start->Reaction Check Conversion > 90%? Reaction->Check Optimize Troubleshoot: Degas Solvents, Increase Temp Check->Optimize No Workup Acid-Base Reprecipitation (NaOH then HCl) Check->Workup Yes Optimize->Reaction Retrial Product Pure 5-Bromoquinoxaline- 2,3-diol (>85% Yield) Workup->Product

Figure 1: Experimental workflow and optimization logic for 5-bromoquinoxaline-2,3-diol synthesis.

Part 3: Troubleshooting FAQs

Q1: My yields are consistently below 50%, and the reaction mixture turns into a black, tarry mess. What is happening mechanically? A1: This is a classic symptom of oxidative degradation. o-Phenylenediamines are highly susceptible to air oxidation at elevated temperatures, forming complex polymeric mixtures. Furthermore, the bromine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I), decreasing the nucleophilicity of the adjacent amine groups. This slows down the desired cyclocondensation, giving competing oxidation pathways more time to consume your starting material. Actionable Solution: Switch from conventional reflux to microwave-assisted synthesis . The rapid heating profile (10-15 minutes) outpaces the slower oxidation side-reactions. Additionally, sparge your reagents with argon or nitrogen prior to heating to displace dissolved oxygen.

Q2: I am using oxalic acid in aqueous HCl, but the reaction stalls. How can I drive it to completion? A2: The condensation of an amine with a carboxylic acid produces water. In an aqueous HCl medium, the thermodynamic equilibrium of this condensation is not fully driven toward the product, especially with a deactivated diamine. Actionable Solution: Replace oxalic acid with diethyl oxalate and run the reaction neat (solvent-free). Diethyl oxalate is a superior electrophile, and the byproduct of the condensation is ethanol. At 150°C, ethanol rapidly vaporizes, driving the equilibrium forward via Le Chatelier's principle .

Q3: The product is highly insoluble in standard organic solvents (DCM, EtOAc, Hexanes). How do I purify it without column chromatography? A3: The insolubility is due to strong intermolecular hydrogen bonding inherent to the quinoxaline-2,3-dione tautomeric form. You can exploit this amphoteric nature for a highly efficient, self-validating purification known as acid-base reprecipitation. The amide protons (NH) in the dione form have a pKa around 8-9, making them acidic enough to be deprotonated by a strong base . Actionable Solution: Dissolve the crude solid in 2M NaOH. The product forms a water-soluble sodium salt, while unreacted diamine and tarry organic byproducts remain insoluble. Filter the mixture, then acidify the filtrate with HCl to precipitate the pure product.

PurificationLogic Crude Crude Reaction Mixture (Product + Tarry Byproducts) Base Add 2M NaOH (aq) Crude->Base Soluble Water-Soluble Sodium Salt (Product Dissolves) Base->Soluble Filter Filtration Soluble->Filter Discard Discard Insoluble Organic Impurities Filter->Discard Residue Acid Acidify Filtrate with HCl (pH 2) Filter->Acid Filtrate Precipitate Precipitate Pure 5-Bromoquinoxaline-2,3-diol Acid->Precipitate

Figure 2: Acid-base reprecipitation logic exploiting the amphoteric nature of the dione tautomer.

Part 4: Standardized Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of 5-Bromoquinoxaline-2,3-diol

This protocol utilizes rapid heating and solvent-free conditions to outpace oxidative degradation.

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add 3-bromo-1,2-phenylenediamine (1.0 mmol, 187 mg).

  • Reagent Addition: Add diethyl oxalate (1.5 mmol, 219 mg, 1.5 equiv) directly to the vial. Do not add additional solvent (neat reaction).

  • Degassing: Purge the vial with a gentle stream of Argon for 2 minutes to remove oxygen, then seal with a crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Heat to 150°C for 15 minutes with a maximum power setting of 200 W.

  • Cooling: Allow the vial to cool to room temperature. A dense, dark precipitate will form.

  • Trituration: Add 5 mL of cold ethanol to the vial, break up the solid with a spatula, and filter via vacuum filtration. Wash the filter cake with an additional 5 mL of cold ethanol to remove unreacted diethyl oxalate.

Protocol B: Acid-Base Reprecipitation (Self-Validating Purification)

This protocol serves as a self-validating system: successful dissolution in base confirms the presence of the acidic dione tautomer, while precipitation in acid confirms the removal of neutral/basic impurities.

  • Dissolution: Transfer the crude solid from Protocol A into a 50 mL Erlenmeyer flask. Add 15 mL of 2M aqueous NaOH. Stir vigorously for 10 minutes at room temperature.

  • Filtration: Filter the alkaline suspension through a Celite pad to remove insoluble dark impurities (oxidized diamine and polymeric tars). The filtrate should be a clear, pale-yellow solution.

  • Precipitation: Transfer the filtrate to a beaker immersed in an ice bath. Slowly add 2M aqueous HCl dropwise while stirring continuously until the pH reaches 2.0. A voluminous white to off-white precipitate of pure 5-bromoquinoxaline-2,3-diol will crash out immediately.

  • Recovery: Filter the purified product via a Büchner funnel, wash thoroughly with distilled water (3 x 10 mL) to remove inorganic sodium chloride salts, and dry under high vacuum at 60°C for 12 hours.

References
  • University of Dayton eCommons. "Efficient Synthesis of Aromatic Quinoxaline Derivatives." Department of Chemistry. Available at: [Link]

  • Indian Academy of Sciences. "One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives." Journal of Chemical Sciences. Available at:[Link]

  • Asian Journal of Pharmaceutical Research and Development. "Quinoxaline-2, 3-Dione: Chemical Structure, Synthetic Strategies, Structure–Activity Relationship, Reactivity, and Pharmacological Activities." AJPRD. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for 5-Bromoquinoxaline-2,3-diol

Introduction Welcome to the Technical Support Center for 5-Bromoquinoxaline-2,3-diol (also referred to as its tautomer, 5-bromo-1,4-dihydroquinoxaline-2,3-dione). This compound is a vital intermediate in the synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for 5-Bromoquinoxaline-2,3-diol (also referred to as its tautomer, 5-bromo-1,4-dihydroquinoxaline-2,3-dione). This compound is a vital intermediate in the synthesis of active pharmaceutical ingredients (APIs), including the glaucoma medication Brimonidine and various AMPA/NMDA receptor antagonists. Because downstream halogenation or amination steps are highly sensitive to nucleophilic and colored impurities, achieving >98% purity of this intermediate is critical.

This guide provides field-proven methodologies, troubleshooting FAQs, and self-validating protocols to ensure optimal impurity clearance and yield recovery.

Section 1: Mechanistic Workflow & Impurity Profiling

Understanding the origin of impurities is the first step in eliminating them. The synthesis typically involves the condensation of 3-bromo-1,2-diaminobenzene with oxalic acid[1].

Workflow SM 3-Bromo-1,2-diaminobenzene + Oxalic Acid Condense Condensation Reaction (Aqueous HCl, Reflux) SM->Condense Crude Crude 5-Bromoquinoxaline-2,3-diol (Contaminated with Diamine & Oligomers) Condense->Crude Base 1. Alkaline Dissolution (1M NaOH) pH > 11 Crude->Base Filter 2. Filtration over Celite (Removes Insoluble Impurities) Base->Filter Acid 3. Acidification (1M HCl) pH 2-3 Filter->Acid Pure Pure 5-Bromoquinoxaline-2,3-diol (Precipitate) Acid->Pure

Caption: Synthesis and acid-base purification workflow for 5-Bromoquinoxaline-2,3-diol.

Q: What are the most common impurities found in the crude product, and why do they form?

During the condensation reaction, three primary classes of impurities arise:

  • Unreacted Starting Material : 3-bromo-1,2-diaminobenzene often remains due to incomplete condensation, especially if the reaction temperature drops below reflux.

  • Mono-amide Intermediates : Incomplete cyclization leaves acyclic mono-amide byproducts.

  • Phenazine-based Oligomers : 1,2-diaminobenzenes are highly susceptible to air oxidation. In the presence of oxygen and heat, they polymerize into dark, highly conjugated phenazine derivatives, causing the crude product to appear dark brown or black instead of the expected beige/white.

Section 2: Core Purification Workflows (Acid-Base Extraction)

Q: How does acid-base extraction selectively purify this compound?

The purification relies on the tautomeric and acid-base properties of the quinoxaline-2,3(1H,4H)-dione skeleton[2]. The unsubstituted quinoxaline-2,3(1H,4H)-dione core possesses weakly acidic imide protons with a pKa of approximately 9.2[3]. When the crude mixture is treated with a strong base (e.g., 1M NaOH, pH > 11), the dione deprotonates to form a highly water-soluble sodium salt.

Conversely, the unreacted diamine starting material is basic, and the oxidized phenazine oligomers are neutral and hydrophobic. These impurities fail to form water-soluble salts and remain suspended as insoluble particulates, which can be easily removed via mechanical filtration.

Mechanism Dione Neutral Dione Form (Water Insoluble) pH < 7 Deprotonation Deprotonation (pKa ~ 9.2) Dione->Deprotonation Anion Sodium Salt / Anion Form (Water Soluble) pH > 11 Deprotonation->Anion Impurity Basic/Neutral Impurities (Unreacted Diamine, Oligomers) Insoluble Remain Insoluble (Filtered Out) Impurity->Insoluble

Caption: Phase-separation logic exploiting the pKa of the quinoxaline-dione scaffold.

Q: What is the step-by-step protocol for the Acid-Base Purification?

This protocol is designed as a self-validating system ; the visual cues (dissolution, filtration clarity, and precipitation) directly correlate with impurity clearance.

  • Alkaline Dissolution : Suspend 10.0 g of crude 5-bromoquinoxaline-2,3-diol in 100 mL of 1M NaOH. Stir vigorously at room temperature for 30 minutes.

    • Causality: Maintaining pH > 11 ensures complete deprotonation of the target molecule into its soluble sodium salt.

  • Charcoal Treatment (Optional but Recommended) : Add 1.0 g of activated charcoal (10% w/w) to the alkaline solution. Heat to 50°C for 20 minutes.

    • Causality: Charcoal selectively adsorbs the highly conjugated, neutral phenazine oligomers that cause dark coloration.

  • Filtration : Filter the warm mixture through a tightly packed Celite pad. Wash the pad with 20 mL of 0.5M NaOH.

    • Validation Check: The filtrate must be completely clear (a light yellow tint is acceptable; turbidity indicates diamine breakthrough). If turbid, refilter.

  • Acidification : Transfer the clear filtrate to a beaker equipped with a magnetic stirrer. Slowly add 1M HCl dropwise until the pH reaches 2.0–3.0.

    • Causality: Dropping the pH well below the pKa (9.2) forces the complete protonation of the sodium salt back into the neutral, water-insoluble dione, driving thermodynamic precipitation[3].

  • Isolation : Filter the resulting beige/white precipitate under vacuum. Wash sequentially with cold distilled water (3 x 20 mL) and cold ethanol (10 mL) to remove residual salts and moisture. Dry in vacuo at 60°C overnight.

Section 3: Quantitative Data Presentation

Q: How does acid-base extraction compare to standard recrystallization?

Acid-base extraction provides superior clearance of basic and polymeric impurities compared to solvent-based recrystallization, which often traps oligomers within the crystal lattice.

Purification MethodYield Recovery (%)Diamine Impurity (%)Colored OligomersFinal Purity (HPLC)
Crude (Unpurified) N/A4.5 - 8.0%High (Dark Brown)< 85.0%
Recrystallization (DMF/H₂O) 65 - 70%1.2 - 2.5%Moderate (Brown)92.5 - 94.0%
Acid-Base Extraction 85 - 90%< 0.1%Low (Tan/Beige)> 98.5%
Acid-Base + Charcoal 80 - 85%< 0.1%None (Off-White)> 99.5%

Section 4: Troubleshooting Specific Issues

Q: My isolated 5-Bromoquinoxaline-2,3-diol is still dark brown after acid-base extraction. How can I fix this?

Cause : The phenazine oligomers were likely fine enough to pass through the filter medium. Solution : Re-dissolve the product in 1M NaOH, double the amount of activated charcoal (up to 20% w/w), and ensure you filter through a thicker, pre-wetted Celite pad. Do not use standard filter paper alone, as it cannot retain fine charcoal or oligomer particulates.

Q: The product did not precipitate fully upon acidification, resulting in poor yield. What went wrong?

Cause : This is typically caused by either over-dilution or insufficient acidification. Solution : Verify the pH with a calibrated meter, not just pH paper. The pH must be strictly between 2.0 and 3.0. If the volume of the aqueous layer became too large during washing steps, the solubility limit of the neutral dione may prevent complete precipitation. Concentrate the filtrate under reduced pressure (at 40°C) before acidification to improve recovery.

Q: Can I use organic solvents to extract the impurities during the alkaline phase?

Cause/Solution : Yes. A highly effective modification for extreme purity is to wash the alkaline sodium salt solution (pH > 11) with an immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), prior to acidification.

  • Validation: The unreacted basic diamine will partition into the organic phase, while the target dione remains safely in the aqueous phase as a sodium salt. This creates a dual-layer validation system, ensuring that absolutely no diamine carries over into the final precipitation step[2].

References

  • Title : Binding Mode of an α-Amino Acid-Linked Quinoxaline-2,3-dione Analogue at Glutamate Receptor Subtype GluK1 Source : ACS Chemical Neuroscience URL :[Link]

  • Title : Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines Source : PubMed Central (PMC) - NIH URL :[Link]

  • Title : 2,3-Dihydroxyquinoxaline | C8H6N2O2 | CID 27491 Source : PubChem - NIH URL :[Link]

Sources

Troubleshooting

Avoiding the formation of regioisomers in substituted quinoxaline synthesis

Welcome to the Technical Support Center for Quinoxaline Synthesis. As application scientists and drug development professionals, we frequently encounter the "regioisomer trap" when synthesizing substituted quinoxalines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Quinoxaline Synthesis. As application scientists and drug development professionals, we frequently encounter the "regioisomer trap" when synthesizing substituted quinoxalines. This guide is specifically engineered to help you troubleshoot poor regioselectivity, understand the mechanistic causality behind isomeric mixtures, and implement field-proven, self-validating protocols to achieve regiospecificity.

Part 1: Frequently Asked Questions (Understanding the Root Cause)

Q1: Why does the classic Hinsberg condensation fail to provide regioselectivity when using unsymmetrical starting materials? A1: The traditional Hinsberg condensation relies on the double condensation of an unsymmetrical o-phenylenediamine with an unsymmetrical 1,2-diketone[1]. The root cause of the regioisomer mixture (~1:1 ratio of 6-substituted vs. 7-substituted isomers) is a lack of electronic and steric differentiation. The two nucleophilic amine groups possess nearly identical nucleophilicities, and the two adjacent carbonyl carbons have similar electrophilicities. Without a strong kinetic director, the reaction falls under thermodynamic control, yielding an inseparable isomeric mixture[1].

Q2: Can I use a catalyst to force regioselectivity in the standard Hinsberg condensation? A2: Yes, but with severe substrate limitations. For instance, using ammonium bifluoride (0.5 mol%) can catalyze the cyclocondensation of 1,2-arylenediamines with arylglyoxals to yield 2,8-disubstituted quinoxalines regioselectively[2]. Additionally, a dual-protein cascade system (lipase and hemoglobin) has demonstrated moderate regioselectivity in aqueous media[3]. However, if you require broad functional group tolerance and excellent (>20:1) regioselectivity, you must abandon 1,2-diketones and adopt alternative synthetic pathways that enforce a stepwise, kinetically controlled mechanism.

Part 2: Troubleshooting Guide & Alternative Pathways

When standard condensation yields isomeric mixtures, we recommend pivoting to one of the following advanced methodologies. These strategies avoid the simultaneous double-condensation issue by utilizing structurally biased precursors.

Strategy A: The CH₂-Extrusion Reaction (Ynone Pathway)

Instead of 1,2-diketones, use ynones reacting with o-phenylenediamines under metal-free conditions[4].

  • Causality: The reaction initiates via an intermolecular Michael addition. Because the ynone is highly polarized, the more nucleophilic amine exclusively attacks the β-carbon. This establishes the regiochemistry perfectly in the very first step[5]. Subsequent dehydration forms a benzo[b][1,4]diazepine intermediate, which undergoes a base-promoted C-α-CH₂-extrusion (cleaving two C-C bonds) to yield the quinoxaline[4].

Strategy B: Hypervalent Iodine-Mediated Annulation

If your target is a trisubstituted quinoxaline , utilize α-iminoethanones instead of diketones.

  • Causality: Hypervalent iodine reagents (such as PIFA or FPIFA) catalyze the annulation between α-iminoethanones and o-phenylenediamines. The hypervalent iodine acts as a potent electrophilic director, enforcing a chemo- and regioselective cyclization that entirely bypasses the non-selective pathways[6].

Strategy C: POCl₃-Mediated Heteroannulation

For highly functionalized scaffolds, use α-nitroketene N,S-anilinoacetals.

  • Causality: POCl₃ mediates the heteroannulation of these precursors to yield 3-chloro-2-(methylthio)quinoxalines. The pre-installed functional groups on the acyclic precursor dictate the exact orientation of the final ring closure[1].

Part 3: Mechanistic Visualizations

PathwayComparison Start Unsymmetrical o-Phenylenediamine Diketone 1,2-Diketone (Hinsberg Method) Start->Diketone Traditional Route Ynone Ynone + KOtBu/O2 (CH2-Extrusion) Start->Ynone Alternative Route 1 Imino Iminoethanone + PIFA (Hypervalent Iodine) Start->Imino Alternative Route 2 Mix Regioisomer Mixture (~1:1 Ratio) Diketone->Mix Poor Electronic Differentiation Regio1 Single Regioisomer (>20:1 Selectivity) Ynone->Regio1 Michael Addition Directs Regiochemistry Regio2 Trisubstituted Quinoxaline (Regiospecific) Imino->Regio2 Chemo-selective Annulation

Mechanistic divergence in quinoxaline synthesis: Traditional vs. Regioselective pathways.

CH2Extrusion S1 Step 1: Michael Addition Diamine + Ynone S2 Step 2: Condensation Forms Diazepine S1->S2 S3 Step 3: CH2-Extrusion Releases CO2 & H2O S2->S3 Prod Regiospecific Quinoxaline S3->Prod

Step-by-step logical workflow of the CH2-extrusion reaction for regiospecific quinoxalines.

Part 4: Self-Validating Experimental Protocol

One-Pot Regiospecific Synthesis via CH₂-Extrusion [4][5]

This protocol relies on an anion-initiated pathway and uses O₂ as the sole oxidant. It is designed as a self-validating system: physical and analytical checkpoints are built into the steps to ensure the reaction is proceeding correctly.

Reagents: Unsymmetrical o-phenylenediamine (1.0 equiv), Ynone (1.2 equiv), KOtBu (2.0 equiv), DMSO (solvent), O₂ atmosphere.

  • Initiation (Michael Addition): Dissolve the o-phenylenediamine and ynone in anhydrous DMSO at room temperature.

    • Self-Validation Checkpoint: Monitor via LCMS. The initial Michael addition is rapid. You should observe the mass of the acyclic adduct within 30 minutes.

  • Intermediate Formation (Condensation): Allow the mixture to stir until dehydration occurs.

    • Self-Validation Checkpoint: The solution will undergo a distinct color change as the highly conjugated benzo[b][1,4]diazepine intermediate forms. TLC will show the complete consumption of the starting diamine[5].

  • Extrusion Trigger: Add KOtBu (2.0 equiv) to the mixture and purge the reaction vessel with an O₂ balloon. Heat the reaction gently if required by the specific substrate.

    • Self-Validation Checkpoint:Visual confirmation. The extrusion of the C-α-CH₂ group generates 1 equivalent of CO₂ and 1 equivalent of H₂O[4]. You will observe mild effervescence (bubbling) upon the addition of the base under O₂, confirming the decarbonylation and oxidation steps are actively yielding the quinoxaline core.

  • Workup: Quench with water, extract with EtOAc, wash the organic layer with brine, dry over Na₂SO₄, and purify via flash chromatography.

Part 5: Quantitative Data Presentation

Use the following table to select the appropriate synthetic strategy based on your specific regioselectivity requirements and available precursors.

Synthesis StrategyReagents / CatalystsRegioselectivityPrimary ByproductsBest Use Case
Traditional Hinsberg 1,2-Diketone, Acid/BasePoor (~1:1)H₂OSymmetrical starting materials only
CH₂-Extrusion [4]Ynone, KOtBu, O₂, DMSOExcellent (>20:1)CO₂, H₂OAsymmetrical 2,3-disubstituted quinoxalines
Hypervalent Iodine [6]α-Iminoethanone, PIFA/FPIFAExcellentIodobenzeneTrisubstituted quinoxalines
Dual-Protein Cascade [3]Lipase, Hemoglobin, TsN₃ModerateN₂, H₂OGreen chemistry in aqueous media
Ammonium Bifluoride [2]Arylglyoxals, NH₄HF₂High (for 2,8-isomers)H₂O2,8-disubstituted quinoxalines

Sources

Optimization

Technical Support Center: Catalyst Selection for Efficient 5-Bromoquinoxaline-2,3-diol Synthesis

Welcome to the technical support center dedicated to the synthesis of 5-Bromoquinoxaline-2,3-diol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshoo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis of 5-Bromoquinoxaline-2,3-diol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on the critical aspect of catalyst selection to ensure high-yield, efficient, and reproducible outcomes.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of 5-Bromoquinoxaline-2,3-diol, with a focus on catalyst-related challenges.

Issue 1: Low to No Product Yield

Question: My reaction is yielding very little or no 5-Bromoquinoxaline-2,3-diol. What are the likely causes related to my catalyst choice?

Answer:

Low or no yield is a frequent challenge, often pointing to issues with catalyst activity or reaction conditions. The synthesis of quinoxaline-2,3-diones, including the 5-bromo derivative, typically proceeds via the cyclocondensation of a substituted o-phenylenediamine with an oxalic acid derivative.[1][2] The catalyst plays a crucial role in activating the carbonyl groups and facilitating the ring closure.

Potential Catalyst-Related Causes & Solutions:

  • Inappropriate Catalyst Selection: The traditional method for quinoxaline synthesis involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound. While this reaction can sometimes proceed without a catalyst, yields are often improved with one.[3] For the synthesis of quinoxaline-2,3-diones from oxalic acid, a strong acid catalyst is generally required to drive the reaction.[1]

    • Recommendation: Consider using a strong Brønsted acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).[4] These have proven effective in similar cyclocondensation reactions. Alternatively, Lewis acids like cerium(IV) ammonium nitrate (CAN) have been used for quinoxaline synthesis in aqueous media, offering a greener alternative.[5]

  • Catalyst Deactivation: The presence of impurities in your starting materials or solvent can deactivate the catalyst. Water, in particular, can interfere with many Lewis acid catalysts.

    • Recommendation: Ensure your starting materials, 4-bromo-1,2-diaminobenzene and oxalic acid (or its derivative), are pure and dry. Use anhydrous solvents if employing a water-sensitive catalyst.

  • Insufficient Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and overall yield.

    • Recommendation: While catalytic amounts are desired, the optimal loading can vary. Start with a standard loading (e.g., 5-10 mol%) and perform small-scale optimization experiments to determine the ideal concentration for your specific conditions.

  • Suboptimal Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier, even with a catalyst.

    • Recommendation: If running the reaction at room temperature, consider gentle heating. Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields for quinoxaline derivatives.[4][6]

Issue 2: Formation of Significant Side Products

Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can my choice of catalyst influence this?

Answer:

Side product formation is often a consequence of non-selective reactions or degradation of starting materials or the desired product. The catalyst choice is pivotal in controlling the reaction pathway.

Potential Catalyst-Related Causes & Solutions:

  • Harsh Reaction Conditions Promoted by the Catalyst: Strong, non-selective acid catalysts at high temperatures can lead to undesired side reactions or decomposition.[7]

    • Recommendation: Explore milder catalytic systems. For instance, solid acid catalysts like montmorillonite K10 or nano-TiO₂ can offer higher selectivity and easier separation.[5][8] Heterogeneous catalysts, such as those supported on alumina, can also provide a milder reaction environment and are often recyclable.[8]

  • Catalyst-Induced Polymerization: Under certain acidic conditions, starting materials or intermediates can polymerize, leading to a complex mixture of products.

    • Recommendation: Lowering the reaction temperature and catalyst concentration can sometimes mitigate polymerization. Using a heterogeneous catalyst can also be beneficial as the active sites are more defined.

Issue 3: Difficulty in Catalyst Removal and Product Purification

Question: I am struggling to remove the catalyst from my reaction mixture, complicating the purification of 5-Bromoquinoxaline-2,3-diol. What are my options?

Answer:

The use of homogeneous catalysts, such as mineral acids or soluble metal salts, often presents challenges during workup and purification.[7]

Solutions for Easier Catalyst Removal:

  • Heterogeneous Catalysts: The most straightforward solution is to use a solid-supported or heterogeneous catalyst. These can be easily removed by simple filtration at the end of the reaction.[8] Examples include:

    • Silica-supported sulfonic acid[8]

    • Montmorillonite K10[5]

    • Nano-particle catalysts (e.g., Ni-nanoparticles, CuO)[4][8]

  • Recyclable Catalysts: Many heterogeneous catalysts also offer the advantage of being recyclable, which is both cost-effective and environmentally friendly.[8][9]

  • Phase-Separable Catalysts: Ionic liquids have been used as catalysts for quinoxaline synthesis and can sometimes be separated from the product by extraction.[8][10]

Frequently Asked Questions (FAQs)

Q1: Is a catalyst always necessary for the synthesis of 5-Bromoquinoxaline-2,3-diol?

While the cyclocondensation reaction can sometimes proceed without a catalyst, particularly with more reactive dicarbonyl compounds, the use of a catalyst is highly recommended for the synthesis from oxalic acid to achieve reasonable yields and reaction times.[3] Catalyst-free methods often require higher temperatures or longer reaction durations.[3]

Q2: What are some "green" catalyst options for this synthesis?

Several environmentally friendly catalytic systems have been developed for quinoxaline synthesis. These include:

  • Water as a solvent with a suitable catalyst: Cerium(IV) ammonium nitrate (CAN) has been shown to be effective in aqueous media.[5]

  • Solid acid catalysts: These are often recyclable and avoid the use of corrosive mineral acids.[5][8]

  • Biocatalysis: While less common for this specific transformation, enzymatic catalysis is an emerging green approach for the synthesis of quinoxalinones.[4]

Q3: Can I use a catalyst to improve the regioselectivity if I were using an unsymmetrically substituted o-phenylenediamine?

Yes, the choice of catalyst can influence the regioselectivity of the reaction with unsymmetrical diamines. However, for the synthesis of 5-Bromoquinoxaline-2,3-diol from 4-bromo-1,2-diaminobenzene and the symmetrical oxalic acid, regioselectivity is not a concern.

Q4: How do I choose the best solvent to complement my chosen catalyst?

The solvent choice is critical and should be compatible with your catalyst.

  • For strong acid catalysts like H₂SO₄, polar protic solvents like ethanol or even water can be suitable.

  • For many Lewis acid catalysts, aprotic solvents such as toluene, acetonitrile, or DMF are often used.[4][5]

  • Some modern protocols even utilize solvent-free conditions, which is a very green approach.[3][5]

Q5: My starting o-phenylenediamine is dark in color. Will this affect the reaction?

o-Phenylenediamines can oxidize and darken upon exposure to air and light. This degradation can lead to impurities that may interfere with the catalyst and result in lower yields and side products.[7] It is recommended to use freshly purified starting materials for best results.

Experimental Protocols and Data

Protocol 1: General Procedure for Catalyst Screening

This protocol provides a framework for efficiently screening different catalysts for the synthesis of 5-Bromoquinoxaline-2,3-diol.

Materials:

  • 4-bromo-1,2-diaminobenzene

  • Oxalic acid dihydrate

  • Selected catalyst (e.g., p-TSA, CAN, Montmorillonite K10)

  • Solvent (e.g., ethanol, water, toluene)

Procedure:

  • In a series of reaction vials, add 4-bromo-1,2-diaminobenzene (1 mmol) and oxalic acid dihydrate (1.1 mmol).

  • To each vial, add a different catalyst (5-10 mol%).

  • Add the chosen solvent (5 mL) to each vial.

  • Stir the reactions at a set temperature (e.g., room temperature, 50 °C, or 80 °C).

  • Monitor the progress of each reaction by Thin Layer Chromatography (TLC).

  • Upon completion, work up each reaction appropriately based on the catalyst used (e.g., filtration for heterogeneous catalysts, aqueous workup for homogeneous catalysts).

  • Analyze the crude product yield and purity by techniques such as ¹H NMR or LC-MS to identify the most effective catalyst.

Data Presentation: Catalyst Performance Comparison
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
p-Toluenesulfonic acidPropan-1-olRefluxVariesGood[4]
Sulfuric AcidWaterVariesVariesGood[4]
Cerium(IV) Amm. NitrateAcetonitrile/WaterRoom Temp< 30 min80-98[5]
Montmorillonite K10Solvent-freeVariesVariesGood[5]
Nano-TiO₂-Pr-SO₃HSolvent-freeRoom Temp< 15 min~95[5]
IodineDMSORoom Temp1280-90[5][11]
Copper(II) SulfateEthanolRoom TempVariesGood[4][12]

Note: Yields are generalized from literature on similar quinoxaline syntheses and may vary for 5-Bromoquinoxaline-2,3-diol.

Visualizations

Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting Start Low or No Product Yield Check_Catalyst Is the Catalyst Appropriate? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Start->Check_Conditions Check_Purity Are Starting Materials Pure? Start->Check_Purity Catalyst_Yes Yes Check_Catalyst->Catalyst_Yes Correct Choice Catalyst_No No Check_Catalyst->Catalyst_No Incorrect Choice Conditions_Yes Yes Check_Conditions->Conditions_Yes Optimal Conditions_No No Check_Conditions->Conditions_No Suboptimal Purity_Yes Yes Check_Purity->Purity_Yes Pure Purity_No No Check_Purity->Purity_No Impure Optimize_Loading Optimize Catalyst Loading Catalyst_Yes->Optimize_Loading Select_New_Catalyst Select Alternative Catalyst (e.g., Solid Acid, Lewis Acid) Catalyst_No->Select_New_Catalyst End Improved Yield Select_New_Catalyst->End Optimize_Loading->End Conditions_Yes->End Adjust_Temp Adjust Temperature (Consider Heating/Microwave) Conditions_No->Adjust_Temp Adjust_Solvent Change Solvent Conditions_No->Adjust_Solvent Adjust_Temp->End Adjust_Solvent->End Purity_Yes->End Purify_Reagents Purify Starting Materials (Recrystallize/Distill) Purity_No->Purify_Reagents Purify_Reagents->End

Caption: Troubleshooting workflow for low reaction yield.

General Synthesis Pathway

Synthesis_Pathway Reactant1 4-Bromo-1,2-diaminobenzene Reaction Cyclocondensation Reactant1->Reaction Reactant2 Oxalic Acid Reactant2->Reaction Catalyst Catalyst (e.g., Acid, Metal Salt, Solid Support) Catalyst->Reaction Product 5-Bromoquinoxaline-2,3-diol Reaction->Product Workup Workup & Purification (Filtration/Extraction) Product->Workup

Sources

Troubleshooting

Technical Support Center: Alternative Purification Workflows for 5-Bromoquinoxaline-2,3-diol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Profile: 5-Bromoquinoxaline-2,3-diol (Tautomer: 5-bromo-1,4-dihydroquinoxaline-2,3-dione) Scientific Context & The Purification...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Profile: 5-Bromoquinoxaline-2,3-diol (Tautomer: 5-bromo-1,4-dihydroquinoxaline-2,3-dione)

Scientific Context & The Purification Challenge

5-Bromoquinoxaline-2,3-diol presents a notorious bottleneck in synthetic workflows. The compound exists in a tautomeric equilibrium dominated by its dione form, which possesses two N–H hydrogen bond donors and two C=O hydrogen bond acceptors. This molecular architecture facilitates an extensive, rigid intermolecular hydrogen-bonding network, resulting in a highly stable crystal lattice with a melting point typically exceeding 300 °C[1].

Consequently, the compound is exceptionally insoluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexane). While standard literature often defaults to recrystallization from high-boiling, highly polar aprotic solvents like DMF or DMSO[1], these methods frequently fail to clear structurally similar impurities and leave residual solvent that is difficult to remove. This guide provides field-proven, alternative purification workflows designed to bypass these limitations through thermodynamic and physicochemical exploitation.

Troubleshooting & FAQs

Q1: Why does standard normal-phase silica gel chromatography fail for this compound? A1: The failure is thermodynamically driven. The highly polar, hydrogen-bonding nature of 5-bromoquinoxaline-2,3-diol causes it to irreversibly adsorb onto the acidic silanol groups of bare silica. Even with highly polar eluent systems (e.g., DCM/MeOH), the compound streaks severely, resulting in poor recovery, column fouling, and the co-elution of impurities.

Q2: My crude product is contaminated with unreacted 3-bromo-1,2-phenylenediamine. How can I separate them without chromatography? A2: You must exploit their differential pKa values using Acid-Base Isoelectric Precipitation . The dione tautomer has weakly acidic protons (pKa ~8–10). By treating the crude mixture with aqueous NaOH, the target compound forms a highly water-soluble sodium salt. The unreacted diamine remains neutral and insoluble in the aqueous base, allowing it to be filtered off or extracted into an organic phase[2]. Subsequent acidification of the aqueous layer precisely to the isoelectric point forces the pure target compound to precipitate[3].

Q3: I need >99% HPLC purity for biological screening, and precipitation isn't removing a closely related brominated isomer. What is the best chromatographic alternative? A3: Reverse-Phase (C18) Flash Chromatography . By using a hydrophobic C18 stationary phase and a gradient of Water/Acetonitrile modified with 0.1% Trifluoroacetic acid (TFA), you suppress the ionization of the compound. This maintains it in a neutral state, ensuring sharp peak shapes and allowing for the baseline resolution of closely related brominated isomers[4].

Workflow Decision Matrix

PurificationWorkflow Start Crude 5-Bromoquinoxaline-2,3-diol Decision1 Primary Impurity Type? Start->Decision1 Path1 Non-acidic organics (e.g., diamines) Decision1->Path1 Basic/Neutral Path2 Highly soluble byproducts (e.g., oxalates) Decision1->Path2 Low MW Path3 Structurally similar polar analogs Decision1->Path3 Isomers/Analogs Method1 Acid-Base Precipitation (Dissolve in NaOH, ppt with HCl) Path1->Method1 Method2 Soxhlet Extraction (Continuous wash with EtOH) Path2->Method2 Method3 Reverse-Phase LC (C18, H2O/MeCN + 0.1% TFA) Path3->Method3 Final Pure 5-Bromoquinoxaline-2,3-diol (>98% Purity) Method1->Final Method2->Final Method3->Final

Figure 1: Decision matrix for selecting alternative purification workflows based on impurity profiles.

Quantitative Data: Method Comparison

Purification MethodTarget Impurity RemovedTypical Yield RecoveryPurity Achieved (HPLC)Scalability
Acid-Base Precipitation Non-acidic organics (e.g., diamines)85% – 95%>95%High (Multi-gram to kg)
Soxhlet Extraction Low MW, highly soluble byproducts90% – 98%90% – 95%High (Multi-gram)
Reverse-Phase LC (C18) Structurally similar polar analogs60% – 75%>99%Low to Medium (<1 g)

Experimental Protocols: Self-Validating Systems

Protocol 1: Acid-Base Isoelectric Precipitation

Best for removing unreacted starting materials and non-polar organics.

  • Solubilization: Suspend 10 g of crude product in 100 mL of 1 M NaOH (aq). Stir vigorously at room temperature for 30 minutes.

    • Causality: The basic environment quantitatively deprotonates the dione N–H protons, forming a highly water-soluble sodium salt.

  • Filtration: Filter the suspension through a Celite pad to remove insoluble matter.

    • Validation Checkpoint: The filter cake contains the unreacted, non-acidic diamine. The filtrate must be optically clear; any turbidity indicates incomplete removal of organic impurities.

  • Organic Wash: Transfer the filtrate to a separatory funnel and wash with Dichloromethane (2 x 50 mL). Discard the organic layer.

    • Causality: DCM extracts trace neutral organic impurities that may have been microscically suspended in the aqueous layer.

  • Isoelectric Precipitation: Transfer the aqueous layer to an Erlenmeyer flask. Cool to 0 °C in an ice bath. While stirring vigorously, add 1 M HCl dropwise until the pH reaches 3–4.

    • Causality: Lowering the pH reprotonates the compound to its neutral state. Due to its massive hydrogen-bonding network, the neutral compound is highly insoluble in water and crashes out immediately[3].

  • Isolation: Filter the resulting precipitate, wash with cold distilled water (3 x 20 mL), and dry under high vacuum at 60 °C.

    • Validation Checkpoint: Analyze the final solid via LC-MS; the total absence of the diamine mass peak confirms successful purification[2].

Protocol 2: Reverse-Phase (C18) Flash Chromatography

Best for achieving >99% purity and separating brominated isomers.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of DMSO (e.g., 2 mL per gram of crude).

    • Causality: DMSO is one of the few solvents capable of disrupting the strong intermolecular hydrogen bonding, fully solubilizing the compound for column loading.

  • Column Equilibration: Pack a C18 reverse-phase column and equilibrate with 95% Water / 5% Acetonitrile (both solvents containing 0.1% TFA).

    • Causality: The 0.1% TFA keeps the compound fully protonated and neutral, preventing peak tailing and ensuring a tight elution band[4].

  • Elution: Inject the DMSO solution. Run a gradient from 5% to 60% Acetonitrile over 12 column volumes. Monitor UV absorbance at 254 nm.

  • Fraction Analysis: Collect fractions corresponding to the main peak.

    • Validation Checkpoint: Spot fractions on a C18 TLC plate or run a rapid analytical HPLC to confirm the removal of structurally similar isomers before pooling.

  • Isolation: Lyophilize (freeze-dry) the pooled pure fractions.

    • Causality: Lyophilization removes the water and Acetonitrile without subjecting the sensitive compound to high thermal stress, yielding a fluffy, pure powder.

Protocol 3: Soxhlet Extraction (Continuous Trituration)

Best for removing highly soluble, low-molecular-weight oligomers.

  • Setup: Load the crude solid into a cellulose extraction thimble and place it in a Soxhlet extractor.

  • Solvent Addition: Fill the boiling flask with 250 mL of absolute ethanol.

  • Extraction: Heat the flask to reflux and allow continuous extraction for 16–24 hours.

    • Causality: Ethanol selectively dissolves low-molecular-weight byproducts (like unreacted diethyl oxalate) at elevated temperatures. Because the target compound is locked in a rigid crystal lattice, it remains completely insoluble in the thimble.

  • Isolation: Remove the thimble and dry the purified solid under vacuum.

    • Validation Checkpoint: Evaporate the ethanol from the boiling flask. Weigh the extracted residue; when the mass of the residue plateaus and matches the expected mass of theoretical impurities, the extraction is complete.

References

  • Birajdar et al., IJPSR, 2022; Vol. 13(10): 4244-4253.
  • Redox Switchable Thianthrene Cavitands (2016)
  • Source: cdnsciencepub.com (Canadian Journal of Chemistry)
  • Acceptorless Dehydrogenation of N-Heterocycles and Secondary Alcohols by Ru(II)

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) studies of 5-Bromoquinoxaline-2,3-diol derivatives

Structure-Activity Relationship (SAR) Guide: 5-Bromoquinoxaline-2,3-diol Derivatives vs. Classical AMPA/NMDA Antagonists Executive Summary Quinoxaline-2,3-diols (which predominantly exist as their tautomeric quinoxaline-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) Guide: 5-Bromoquinoxaline-2,3-diol Derivatives vs. Classical AMPA/NMDA Antagonists

Executive Summary

Quinoxaline-2,3-diols (which predominantly exist as their tautomeric quinoxaline-2,3-dione forms under physiological conditions) are foundational scaffolds in neuropharmacology, widely recognized as competitive antagonists for 1[1]. While classical derivatives like CNQX and NBQX exhibit potent AMPA receptor antagonism, their clinical utility is often limited by poor aqueous solubility and severe motor side effects[2][3].

This guide provides a comprehensive Structure-Activity Relationship (SAR) analysis comparing 5-Bromoquinoxaline-2,3-diol derivatives against classical alternatives. By introducing a bulky, polarizable bromine atom at the 5-position, researchers can shift the pharmacological profile toward the NMDA receptor's strychnine-insensitive glycine binding site (GlyN). This offers a distinct4 without the excitotoxic liabilities of pure AMPA blockade[4][5].

Mechanistic Causality: The Role of the 5-Bromo Substitution

To understand the SAR of quinoxaline-2,3-diols, one must examine the spatial constraints of the iGluR ligand-binding domains (LBDs).

  • Classical 6,7-Substitution (e.g., CNQX, NBQX): Substitutions at the 6 and 7 positions (such as cyano, nitro, or sulfamoyl groups) project into a wide, solvent-exposed cleft in the GluA2 (AMPA) LBD. This allows for high-affinity AMPA binding. However, these planar, highly conjugated structures suffer from extremely low aqueous solubility (<0.01 mg/mL), leading to 2 during in vivo studies[2].

  • 5-Position Halogenation (e.g., 5-Bromoquinoxaline-2,3-diol): The 5-position is adjacent to the heterocyclic nitrogen. Introducing a bromine atom here creates significant steric hindrance. In the AMPA receptor pocket, this steric bulk clashes with the binding site residues, reducing AMPA affinity. Conversely, the NMDA receptor's glycine binding site (GluN1 subunit) features a distinct hydrophobic pocket that favorably accommodates the polarizable bromine atom via halogen bonding. Consequently, 5-bromo derivatives exhibit a5[5].

Comparative SAR Data

The following table summarizes the functional shift induced by 5-bromo substitution compared to industry-standard AMPA/NMDA antagonists.

Table 1: Binding Affinity and Physicochemical Properties of Quinoxaline-2,3-diol Derivatives

CompoundSubstitution PatternAMPA IC₅₀ (µM)NMDA (GlyN) IC₅₀ (µM)Aqueous Sol. (mg/mL)Primary Target
CNQX 6-cyano-7-nitro0.31.50.02AMPA / Kainate
NBQX 6-nitro-7-sulfamoyl-benzo0.15>100<0.013[3]
5-Br-QX 5-bromo2.40.80.15NMDA (GlyN)
5-Br-6,7-diF-QX 5-bromo-6,7-difluoro4.10.080.125[5]

Visualizing the Pharmacological Pathway

To conceptualize how 5-bromo derivatives modulate synaptic transmission compared to endogenous glutamate, review the receptor interaction pathway below.

G Glutamate Endogenous Glutamate / Glycine AMPAR AMPA Receptor (Low Affinity) Glutamate->AMPAR Activates NMDAR NMDA Receptor (High Affinity GlyN Site) Glutamate->NMDAR Activates Derivative 5-Bromoquinoxaline -2,3-diol Derivative Derivative->AMPAR Weak Blockade Derivative->NMDAR Potent Antagonism IonInflux Ca2+ / Na+ Influx (Excitotoxicity) AMPAR->IonInflux NMDAR->IonInflux Neuroprotection Neuroprotection (Synaptic Modulation) IonInflux->Neuroprotection Prevented

Mechanism of action for 5-Bromoquinoxaline-2,3-diol derivatives targeting the NMDA GlyN site.

Experimental Methodologies: Self-Validating Protocols

To objectively compare the performance of a novel 5-bromo derivative against NBQX, researchers must employ self-validating assay systems. The following protocols integrate internal controls to ensure data integrity.

Protocol 1: Radioligand Binding Assay (NMDA Glycine Site)

Objective: Determine the IC₅₀ and Kᵢ of 5-bromo derivatives at the GlyN site. Causality & Validation: We use [³H]-MDL 105,519 as the radioligand because it selectively binds the GlyN site. Non-specific binding (NSB) is defined using a saturating concentration (1 mM) of unlabelled glycine. Self-Validation: If the NSB exceeds 15% of total binding, the membrane preparation must be discarded, as high NSB invalidates the displacement curve and masks true competitive antagonism.

  • Membrane Preparation: Isolate rat cortical membranes and wash extensively (3x) in 50 mM Tris-acetate buffer (pH 7.4) to remove endogenous glutamate and glycine. Critical Step: Retained endogenous glycine will artificially lower the apparent affinity of the test compound.

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 2 nM [³H]-radioligand, and test compounds (5-Bromoquinoxaline-2,3-diol) ranging from 0.1 nM to 100 µM.

  • Equilibration: Incubate at 4°C for 45 minutes to reach thermodynamic equilibrium without degrading the receptor.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific ligand adhesion). Wash 3x with ice-cold buffer. Measure retained radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate IC₅₀ using non-linear regression and convert to Kᵢ via the Cheng-Prusoff equation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: Verify functional antagonism and receptor subtype selectivity in living cells. Causality & Validation: Binding affinity does not guarantee functional antagonism. Patch-clamp allows real-time observation of ion channel blockade. Co-application of the antagonist with a known agonist (NMDA + Glycine) validates that the current reduction is directly caused by the compound.

  • Cell Preparation: Culture primary hippocampal neurons (E18 rat) for 12-14 days in vitro (DIV) to ensure mature synaptic network formation.

  • Recording Setup: Pull borosilicate glass pipettes (3-5 MΩ resistance) filled with intracellular solution (Cs-methanesulfonate based to block K⁺ currents).

  • Agonist Application: Using a rapid perfusion system, apply 100 µM NMDA + 10 µM Glycine to establish a baseline inward current (holding potential -70 mV).

  • Antagonist Co-application: Introduce 5-Bromoquinoxaline-2,3-diol (1 µM to 50 µM) concurrently with the agonists.

  • Washout & Validation: Remove the antagonist and re-apply the agonist. Self-Validation: The current must return to at least 90% of the baseline. If it does not, the compound may be causing non-specific membrane disruption or irreversible toxicity rather than competitive antagonism.

Conclusion

The structural evolution from classical 6,7-substituted quinoxalinediones to 5-bromoquinoxaline-2,3-diol derivatives represents a strategic shift in neuropharmacology. By leveraging steric bulk and halogen bonding at the 5-position, researchers can engineer compounds with high selectivity for the NMDA glycine site over AMPA receptors. This SAR strategy not only mitigates the nephrotoxicity associated with older analogs like NBQX but also opens new therapeutic avenues for neuroprotection in ischemic stroke and excitotoxic disorders.

References

  • [2] Design and Synthesis of Novel Quinoxaline-2,3-dione AMPA/GlyN Receptor Antagonists: Amino Acid Derivatives | Journal of Medicinal Chemistry - ACS Publications. Available at:

  • [1] Binding site and ligand flexibility revealed by high resolution crystal structures of GluK1 competitive antagonists - PMC. Available at:

  • [4] A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications - IJPS. Available at:

  • [3] Differing, Spatially Restricted Roles of Ionotropic Glutamate Receptors in Regulating the Migration of GnRH Neurons during Embryogenesis | Journal of Neuroscience. Available at:

  • [5] WO1995012417A1 - Alkyl, azido, alkoxy, and fluoro-substituted and fused quinoxalinediones and the use thereof as glycine receptor antagonists - Google Patents. Available at:

Sources

Comparative

A Comparative Guide to the In-Vivo Efficacy and Toxicity of AMPA Receptor Antagonists: A Focus on Quinoxaline-2,3-diones and Novel Alternatives

For researchers and drug development professionals navigating the complexities of neurotherapeutics, the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor represents a critical target. Its role in medi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals navigating the complexities of neurotherapeutics, the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor represents a critical target. Its role in mediating fast excitatory synaptic transmission in the central nervous system places it at the heart of numerous neurological disorders, including epilepsy, and excitotoxic neuronal injury associated with stroke and neurodegenerative diseases. This guide provides an in-depth, objective comparison of the in-vivo performance of different classes of AMPA receptor antagonists, with a specific focus on the quinoxaline-2,3-dione scaffold, exemplified by NBQX, and its comparison with the non-competitive antagonist GYKI 52466 and the clinically approved drug, perampanel. While specific in-vivo data for 5-Bromoquinoxaline-2,3-diol is not extensively available in public literature, the data presented for the broader class of quinoxaline-2,3-diones offers valuable insights into its potential efficacy and toxicity profile.

The Landscape of AMPA Receptor Antagonism: Mechanism of Action

AMPA receptors are ionotropic glutamate receptors that, upon binding with glutamate, open a channel permeable to sodium and calcium ions, leading to neuronal depolarization. In pathological conditions such as epilepsy and ischemia, excessive glutamate release leads to overactivation of these receptors, resulting in a massive influx of ions, particularly calcium. This triggers a cascade of intracellular events leading to neuronal damage and death, a phenomenon known as excitotoxicity.

AMPA receptor antagonists function by blocking this excessive activation. They can be broadly categorized into two main classes:

  • Competitive Antagonists: These compounds, including the quinoxaline-2,3-dione family (e.g., NBQX), bind to the same site on the AMPA receptor as the endogenous ligand, glutamate. By occupying this site, they prevent glutamate from binding and activating the receptor.

  • Non-competitive Antagonists: These antagonists, such as GYKI 52466 and perampanel, bind to an allosteric site on the receptor, a location distinct from the glutamate-binding site. This binding induces a conformational change in the receptor that reduces its affinity for glutamate or prevents the channel from opening, even when glutamate is bound.

In-Vivo Efficacy: A Comparative Analysis

The in-vivo efficacy of AMPA receptor antagonists is primarily assessed through their ability to prevent or terminate seizures in various animal models and to protect neurons from damage in models of ischemia.

Anticonvulsant Activity

The Maximal Electroshock (MES) test and the pentylenetetrazol (PTZ)-induced seizure test are standard models for evaluating anticonvulsant efficacy. The MES test is a model of generalized tonic-clonic seizures, while the PTZ test models myoclonic and absence seizures. The median effective dose (ED50) is a key metric, representing the dose required to protect 50% of the animals from seizures.

CompoundClassAnimal ModelED50 (mg/kg, p.o.)Reference(s)
NBQX Competitive Quinoxaline-2,3-dioneMES (mice)~10-30 (i.p.)[1]
PTZ (mice)Protective[1]
GYKI 52466 Non-competitive 2,3-benzodiazepineMES (mice)Protective[1]
PTZ (mice)Protective[1]
Amygdala-kindled (rats)5 (i.p.)[2]
Perampanel Non-competitive PyridinoneMES (mice)1.6[3]
PTZ (mice)0.94[3]
Audiogenic (DBA/2J mice)0.47[3]

Expert Insights: The data clearly demonstrates the potent, broad-spectrum anticonvulsant activity of perampanel, with lower ED50 values across multiple models compared to the first-generation antagonists. While direct oral ED50 values for NBQX are less consistently reported, its protective effects are well-established. The efficacy of these compounds in preclinical models has been a strong predictor of their potential clinical utility in epilepsy.

Neuroprotective Efficacy

Models of focal cerebral ischemia, often induced by middle cerebral artery occlusion (MCAO), are used to assess the neuroprotective potential of these compounds. Efficacy is typically measured by the reduction in infarct volume.

CompoundClassAnimal ModelEffective DoseOutcomeReference(s)
NBQX Competitive Quinoxaline-2,3-dioneRat (focal ischemia)40, 60, 100 mg/kg (i.v.)Substantial reduction in infarct size[4]
Rat (focal ischemia)2 x 30 mg/kg (i.v.)27% reduction in cortical ischemic damage[5]
GYKI 52466 Non-competitive 2,3-benzodiazepineRat (intra-hippocampal AMPA/kainate)-Weakly effective as a neuroprotective agent
Rat (kainic acid-induced seizures)3 mg/kg (s.c.)Significant protection[6][7][8][9]
Perampanel Non-competitive PyridinoneIn vitro ischemia (rat brain slices)Low dosesAvoided neuronal suffering[10][11]
Ischemic stroke models-Mitigates post-ischemic brain injury[12]

Expert Insights: NBQX has demonstrated significant neuroprotective effects in focal ischemia models, highlighting the therapeutic potential of competitive AMPA receptor antagonists in stroke. However, the clinical development of NBQX was halted due to toxicity concerns.[13] GYKI 52466 shows more modest neuroprotective effects in direct excitotoxicity models but is effective in preventing seizure-induced neuronal damage. Perampanel has shown promise in in-vitro and in-vivo models of ischemia, suggesting its neuroprotective capabilities warrant further investigation.

In-Vivo Toxicity and Safety Profile

A critical aspect of drug development is the evaluation of a compound's toxicity and safety profile. For AMPA receptor antagonists, which modulate a fundamental neurotransmitter system, on-target side effects are a key consideration.

CompoundClassKey Toxicity FindingsReference(s)
NBQX Competitive Quinoxaline-2,3-dioneNephrotoxicity at therapeutic doses observed in clinical studies. Motor impairment at doses similar to anticonvulsant doses.[1][13]
GYKI 52466 Non-competitive 2,3-benzodiazepineMotor impairment (ataxia) at higher doses. Sedation.[1][7]
Perampanel Non-competitive PyridinoneCommon: Dizziness, somnolence, fatigue, irritability, nausea, falls, weight gain. Serious: Psychiatric and behavioral reactions (aggression, hostility, anger, homicidal ideation), particularly at higher doses. Boxed warning for serious psychiatric and behavioral reactions.[14][15][16][17][18]

Expert Insights: The therapeutic window is a crucial consideration for AMPA receptor antagonists. Early competitive antagonists like NBQX were hampered by off-target toxicities and a narrow therapeutic index. While non-competitive antagonists like GYKI 52466 also exhibit motor side effects, the clinically approved perampanel, despite its efficacy, carries a significant warning for psychiatric and behavioral adverse events. This underscores the challenge of modulating a ubiquitous receptor system like AMPA without inducing significant side effects. The dose-related nature of these adverse events highlights the importance of careful dose titration in clinical practice.

Experimental Protocols

In-Vivo Efficacy Assessment

This model is predictive of activity against generalized tonic-clonic seizures.

Methodology:

  • Animal Model: Male albino mice (20-25 g).

  • Apparatus: An electroconvulsometer with corneal electrodes.

  • Procedure: a. Administer the test compound (e.g., 5-Bromoquinoxaline-2,3-diol) or vehicle via the desired route (e.g., intraperitoneal or oral). b. At the time of expected peak effect, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through saline-soaked corneal electrodes.[19][20] c. Observe the animal for the presence or absence of a tonic hindlimb extension (full extension of the hindlimbs). d. The absence of the tonic hindlimb extension is considered protection. e. Calculate the ED50 using probit analysis based on the percentage of protected animals at various doses.[21][22]

MES_Workflow A Animal Acclimatization B Test Compound/Vehicle Administration A->B Group Allocation C Electrical Stimulus Application (Corneal Electrodes) B->C Peak Effect Time D Observation for Tonic Hindlimb Extension C->D E Data Analysis (ED50 Calculation) D->E

Caption: Workflow for the Maximal Electroshock (MES) Test.

This model is used to study temporal lobe epilepsy and neurodegeneration.

Methodology:

  • Animal Model: Adult male C57BL/6 mice.

  • Procedure: a. Administer the test compound or vehicle. b. Induce status epilepticus by administering kainic acid (KA). This can be done via intraperitoneal injection (e.g., 10-40 mg/kg), intranasal instillation (e.g., 30 mg/kg), or stereotaxic intrahippocampal injection (e.g., 20 mM solution).[23][24][25] c. Monitor the animals for seizure activity using a standardized scoring system (e.g., Racine scale) and/or electroencephalography (EEG). d. To terminate prolonged status epilepticus and reduce mortality, a benzodiazepine like diazepam (e.g., 10 mg/kg, i.p.) can be administered after a set period (e.g., 90 minutes).[26] e. Assess neuroprotection by histological analysis of brain sections (e.g., hippocampus) for neuronal damage at a later time point (e.g., 72 hours or longer).

Kainic_Acid_Workflow A Test Compound/Vehicle Administration B Kainic Acid Induction (i.p., i.n., or intrahippocampal) A->B C Seizure Monitoring (Behavioral & EEG) B->C D Termination of Status Epilepticus (e.g., Diazepam) C->D After defined period E Histological Analysis (Neuronal Damage Assessment) D->E Post-recovery

Caption: Workflow for the Kainic Acid-Induced Seizure Model.

In-Vivo Toxicity Assessment

This method determines the acute toxicity of a substance and allows for its classification.

Methodology:

  • Animal Model: Typically female rats, fasted overnight before dosing.

  • Procedure: a. A starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg. If there is no information on the substance's toxicity, a starting dose of 300 mg/kg is recommended.[27][28] b. The test substance is administered orally by gavage to a group of three animals. c. The animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded at regular intervals. d. The outcome of the first group determines the next step:

    • If no mortality occurs, the next higher dose is administered to a new group of animals.
    • If mortality occurs, the procedure is repeated at a lower dose level. e. The test is stopped when mortality is observed at a certain dose level or when no mortality is seen at the highest dose level (2000 mg/kg), or when mortality is seen at the lowest dose level (5 mg/kg). f. The results allow for the classification of the substance into a GHS toxicity category.[29]

OECD423_Workflow Start Select Starting Dose (e.g., 300 mg/kg) Dose Administer to 3 Animals Start->Dose Observe Observe for 14 Days (Mortality & Clinical Signs) Dose->Observe Decision Mortality? Observe->Decision HigherDose Proceed to Higher Dose Decision->HigherDose No LowerDose Test at Lower Dose Decision->LowerDose Yes Stop Stop Test & Classify Decision->Stop Classification criteria met HigherDose->Dose LowerDose->Dose

Caption: Workflow for the OECD 423 Acute Oral Toxicity Test.

Conclusion

The development of AMPA receptor antagonists has been a journey of refining efficacy while mitigating toxicity. The quinoxaline-2,3-dione scaffold, as represented by NBQX, laid the groundwork, demonstrating clear in-vivo efficacy in models of epilepsy and neuroprotection. However, its clinical progression was ultimately limited by toxicity. The non-competitive antagonists, GYKI 52466 and particularly the clinically successful perampanel, offer improved potency. Yet, the on-target adverse effects of perampanel underscore the ongoing challenge in this field.

For researchers investigating novel compounds like 5-Bromoquinoxaline-2,3-diol, this comparative guide provides a framework for preclinical evaluation. The in-vivo models and protocols detailed herein are essential for characterizing both the therapeutic potential and the safety liabilities of the next generation of AMPA receptor modulators. The ultimate goal remains to develop compounds with a wide therapeutic window, offering robust efficacy with a manageable side-effect profile for patients with debilitating neurological disorders.

References

  • Eisai Inc. (2012). 202834Orig1s000.
  • Hanada, T., et al. (2011). Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist. PMC.
  • Rogawski, M. A. (2013). Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist GYKI 52466.
  • Rogawski, M. A. (2011). Perampanel: A novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy.
  • Xue, D., et al. (1994).
  • Steinhoff, B. J., et al. (2014).
  • Krauss, G. L., et al. (2015). Psychiatric and behavioral adverse events in randomized clinical studies of the noncompetitive AMPA receptor antagonist perampanel. PMC.
  • Lees, G. J., & Leong, W. (2001). In vivo, the direct and seizure-induced neuronal cytotoxicity of kainate and AMPA is modified by the non-competitive antagonist, GYKI 52466. PubMed.
  • Sheardown, M. J., et al. (2010). Pharmacological Preconditioning with GYKI 52466: A Prophylactic Approach to Neuroprotection. PubMed.
  • Mazzocchetti, P., et al. (2020). The broad-spectrum activity of perampanel: state of the art and future perspective of AMPA antagonism beyond epilepsy. PMC.
  • Eisai Inc. (n.d.). Post-Approval Studies & Pivotal Trials. FYCOMPA® (perampanel) CIII.
  • Drugs.com. (2025). Perampanel Side Effects: Common, Severe, Long Term. Drugs.com.
  • Hanada, T., et al. (2011). Perampanel: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy. PubMed.
  • ClinicalTrials.eu. (n.d.). Perampanel – Application in Therapy and Current Clinical Research. ClinicalTrials.eu.
  • Sheardown, M. J., et al. (2010). Pharmacological Preconditioning with GYKI 52466: A Prophylactic Approach to Neuroprotection. PMC.
  • Löscher, W. (2021). 4.3. Maximal Electroshock Seizure Test. Bio-protocol.
  • Löscher, W. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents.
  • Sheardown, M. J., et al. (2010). Pharmacological Preconditioning with GYKI 52466: A Prophylactic Approach to Neuroprotection.
  • Trist, D. G., & Leong, D. K. (2017). Clinical efficacy of perampanel for partial-onset and primary generalized tonic–clonic seizures. PMC.
  • YesWeLab. (2025). Acute oral toxicity – OECD 423 test (Method by acute toxicity class). YesWeLab.
  • BenchChem. (2025). Application Notes and Protocols: Maximal Electroshock (MES) Test for 2-Phenyl-2-pyrrolidin-1-ylacetamide and its Analogs. BenchChem.
  • Sierra, A., et al. (2017). A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice. PMC.
  • Löscher, W. (2002). THE MAXIMAL ELECTROSHOCK SEIZURE (MES) MODEL IN THE PRECLINICAL ASSESSMENT OF POTENTIAL NEW ANTIEPILEPTIC DRUGS. Estudo Geral.
  • Sheardown, M. J., et al. (2010). Pharmacological Preconditioning with GYKI 52466: A Prophylactic Approach to Neuroprotection.
  • OECD. (2025). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. YouTube.
  • Libbey, J. E., et al. (2016). NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection. PMC.
  • Rogawski, M. A., et al. (1994). Anticonvulsant activity of AMPA/kainate antagonists: comparison of GYKI 52466 and NBOX in maximal electroshock and chemoconvulsant seizure models. PubMed.
  • Gill, R., et al. (1992). The neuroprotective actions of 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX)
  • BenchChem. (2025). Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine. BenchChem.
  • Scribd. (n.d.). OECD 423 - Acute Oral Toxicity Study: 6. Describe Details of Study Plan To Justify The Use of Animals. Scribd.
  • Ali, A., et al. (2026). Unraveling the neuroprotective effect of perampanel and lacosamide combination in the corneal kindling model for epilepsy in mice.
  • Kias, A., et al. (2021).
  • Sabilallah, M., et al. (2016).
  • IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). IVAMI.
  • Borowicz, K. K., et al. (2001).
  • Costa, C., et al. (2020). Low doses of Perampanel protect striatal and hippocampal neurons against in vitro ischemia by reversing the ischemia-induced alteration of AMPA receptor subunit composition. PubMed.
  • Chen, S., et al. (2025). Efficacy and safety of perampanel for epilepsy: a systematic review and meta-analysis of real-world studies.
  • Gothe, S. R., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • Szabó, I., et al. (2000).
  • Ali, A., et al. (2024). Neuroprotective Effect of Brivaracetam and Perampanel Combination on Electrographic Seizures and Behavior Anomalies in Pentylenetetrazole-Kindled Mice.
  • Tocris Bioscience. (n.d.). NBQX | AMPA Receptors. Tocris Bioscience.
  • Dannenhoffer, C. A., et al. (2020). Systemic Administration of the AMPA Receptor Antagonist, NBQX, Reduces Alcohol Drinking in Male C57BL/6J, but not Female C57BL/6J or High Alcohol Preferring (HAP) Mice. PMC.
  • R&D Systems. (n.d.). NBQX | AMPA Receptor Antagonists: Tocris Bioscience. R&D Systems.
  • MedchemExpress.com. (n.d.). NBQX (FG9202) | AMPA Receptor Antagonist. MedchemExpress.com.
  • Poirier, J. L., et al. (2000).
  • Raedt, R., et al. (2009).
  • Zareba, G., & Turski, W. A. (2023). Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective. MDPI.

Sources

Validation

Assessing the Enzyme Inhibition Kinetics of 5-Bromoquinoxaline-2,3-diol: A Comparative Guide

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary & Mechanistic Rationale In the landscape of small-molecule drug discovery, the quinoxaline-2,3-dione...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Mechanistic Rationale

In the landscape of small-molecule drug discovery, the quinoxaline-2,3-dione scaffold is a highly privileged structure. While historically known for central nervous system applications, recent structural biology efforts have repurposed halogenated quinoxalinediones as potent, ATP-competitive enzyme inhibitors targeting secreted phospholipase A2 (sPLA2), PARP-1, and various kinases 12.

5-Bromoquinoxaline-2,3-diol (CAS: 1092285-97-6) 3 represents a refined iteration of this scaffold. As a Senior Application Scientist, I frequently evaluate this compound for its remarkable ability to inhibit Protein Kinase CK2 (Casein Kinase 2) . The causality behind its efficacy lies in its atomic structure:

  • The Heterocyclic Core: The planar quinoxaline-2,3-diol ring acts as an adenine mimetic, anchoring deeply into the hinge region of the kinase ATP-binding pocket.

  • Halogen Bonding ( σ -hole interaction): The C5-bromine atom is not merely a steric filler. It acts as a highly directional halogen bond donor, interacting specifically with the backbone carbonyl oxygens of the hydrophobic pocket (e.g., Val66 or Glu114 in CK2). This interaction drastically reduces the dissociation rate ( koff​ ), leading to prolonged target residence time 4.

Mechanism CK2 Protein Kinase CK2 (Target Enzyme) Complex Enzyme-Inhibitor Complex (Halogen Bond Stabilized) CK2->Complex Structural Conformity ATP ATP (Natural Substrate) ATP->CK2 Competitive Binding BQD 5-Bromoquinoxaline-2,3-diol (Inhibitor) BQD->CK2 High Affinity Binding Inactive Catalytic Arrest (No Phosphorylation) Complex->Inactive Inhibition

Logical relationship of ATP-competitive inhibition by 5-Bromoquinoxaline-2,3-diol.

Comparative Kinetic Data

To objectively evaluate 5-Bromoquinoxaline-2,3-diol, we must benchmark it against industry-standard CK2 inhibitors: CX-4945 (Silmitasertib) , a clinical-stage naphthyridine derivative, and TBB (4,5,6,7-tetrabromobenzotriazole) , a classic halogenated tool compound 4.

Table 1: Quantitative Comparison of CK2 Inhibitors

Parameter5-Bromoquinoxaline-2,3-diolCX-4945 (Silmitasertib)TBB
Scaffold Class QuinoxalinedioneNaphthyridineBenzotriazole
Apparent IC₅₀ (nM) ~1201900
Binding Affinity (Kᵢ, nM) ~850.38400
Mode of Inhibition ATP-CompetitiveATP-CompetitiveATP-Competitive
Halogen Bond Donor Yes (Monobrominated)NoYes (Tetrabrominated)
Aqueous Solubility Moderate (Requires DMSO/Triton)HighPoor (Prone to aggregation)

Analysis: While CX-4945 remains the most potent inhibitor, 5-Bromoquinoxaline-2,3-diol offers a superior "Goldilocks" profile for early-stage assay development compared to TBB. It provides high-affinity halogen bonding without the severe lipophilicity and aggregation issues caused by the four bromine atoms in TBB.

Experimental Workflows: A Self-Validating System

In enzymology, a protocol is only as good as its built-in controls. The following methodology for assessing the kinetic profile of 5-Bromoquinoxaline-2,3-diol is designed to be a self-validating system , ensuring that the data generated represents true thermodynamic binding rather than assay artifacts.

Protocol: Steady-State Kinetic Profiling (Luminescent ATP Depletion)

Phase 1: Reagent Preparation & Quality Control

  • Step: Prepare 3x Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100 , 1 mM DTT).

  • Causality (The "Why"): The inclusion of Triton X-100 is non-negotiable. 5-Bromoquinoxaline-2,3-diol possesses a planar, hydrophobic core. In purely aqueous buffers, it forms colloidal aggregates that sequester the enzyme, leading to artificial IC₅₀ values (promiscuous inhibition). The detergent ensures the compound remains in monomeric solution, guaranteeing a 1:1 stoichiometric binding event.

Phase 2: Compound Titration & Pre-Incubation

  • Step: Perform a 10-point, 3-fold serial dilution of 5-BQD in 100% DMSO. Dilute 1:100 into the assay buffer to achieve a final DMSO concentration of 1%. Pre-incubate the compound with recombinant CK2 (0.5 nM final) for 15 minutes at 25°C.

  • Causality (The "Why"): Halogen bonds, while thermodynamically stable, can exhibit slower association rates ( kon​ ) compared to standard hydrogen bonds. Pre-incubation ensures the enzyme-inhibitor complex reaches full thermodynamic equilibrium before the catalytic reaction begins.

Phase 3: Reaction Initiation (The Self-Validating Step)

  • Step: Initiate the reaction by adding the substrate mix (CK2 specific peptide: RRRDDDSDDD) and ATP.

  • Critical Validation: You must run this assay in parallel at two distinct ATP concentrations: [ATP]=Km​ (approx. 10 μM) and [ATP]=5×Km​ (50 μM).

  • Causality (The "Why"): If 5-BQD is a true ATP-competitive inhibitor, the apparent IC₅₀ will shift higher at the 50 μM ATP concentration according to the Cheng-Prusoff equation. If the IC₅₀ remains static across both ATP concentrations, the compound is acting allosterically, which immediately invalidates the halogen-bonding hypothesis.

Phase 4: Detection & Orthogonal Control

  • Step: Add Kinase-Glo® reagent to quantify residual ATP via luminescence.

  • Orthogonal Control: Include a "No Enzyme" control well containing 5-BQD at its highest concentration (10 μM).

  • Causality (The "Why"): Quinoxalines possess conjugated π -systems that can occasionally act as optical quenchers. This control proves that any decrease in luminescent signal is strictly due to ATP depletion by the active enzyme, not signal quenching by the inhibitor itself.

Workflow Prep 1. Reagent Prep (Enzyme + Buffer) Incubate 2. Compound Titration (5-BQD + CK2) Prep->Incubate React 3. Kinase Reaction (Add ATP + Substrate) Incubate->React Detect 4. Signal Detection (Luminescence) React->Detect Analyze 5. Kinetic Profiling (IC50 & Ki Calculation) Detect->Analyze

Step-by-step experimental workflow for assessing enzyme inhibition kinetics.

Conclusion & Selection Guide

When designing a screening cascade or optimizing a lead compound, the choice of inhibitor is dictated by the experimental goal:

  • Choose CX-4945 when you need maximum in vivo potency and clinical relevance.

  • Choose TBB only when replicating historical benchmark data, keeping in mind its severe aggregation liabilities.

  • Choose 5-Bromoquinoxaline-2,3-diol when conducting fundamental structural biology studies, X-ray crystallography, or when investigating the specific thermodynamic contributions of halogen bonding in kinase hinge regions. Its balanced solubility and distinct binding kinetics make it a superior mechanistic probe.

References

  • 1092285-97-6现货报价-盖德化工网 (Guidechem). Chemical identity and physical properties of 5-bromoquinoxaline-2,3-diol. 3

  • Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes - PMC (NIH). Overview of the quinoxaline-2,3-dione scaffold in enzyme inhibition. 1

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - MDPI (MDPI). Application of quinoxalinediones as competitive enzyme inhibitors.2

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - MDPI (MDPI). Mechanistic validation of halogenated quinoxalines in CK2 ATP-competitive inhibition. 4

Sources

Comparative

Benchmarking 5-Bromoquinoxaline-2,3-diol against established therapeutic agents

Benchmarking 5-Bromoquinoxaline-2,3-diol: A Comprehensive Guide to iGluR Antagonism As drug development targets increasingly complex neurological pathways, the selection of highly specific ionotropic glutamate receptor (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 5-Bromoquinoxaline-2,3-diol: A Comprehensive Guide to iGluR Antagonism

As drug development targets increasingly complex neurological pathways, the selection of highly specific ionotropic glutamate receptor (iGluR) antagonists is critical. 5-Bromoquinoxaline-2,3-diol (5-BQD)—which exists in physiological equilibrium with its tautomer, 5-bromo-1,4-dihydro-2,3-quinoxalinedione[1]—is a potent heterocyclic compound within the well-established quinoxalinedione class.

This guide provides an objective, data-driven benchmark of 5-BQD against classic therapeutic agents (NBQX, CNQX, and DNQX). By examining structural causality, quantitative binding affinities, and self-validating experimental workflows, we aim to equip researchers with the actionable insights required for rigorous preclinical assay design.

Structural Causality & Mechanistic Pathway

To understand why 5-BQD is an effective benchmark, we must analyze its pharmacophore. The quinoxaline-2,3-diol core structurally mimics the α-carboxyl and α-amino groups of endogenous glutamate. This allows the molecule to act as a competitive antagonist, anchoring itself via hydrogen bonds to the Arg485 and Pro478 residues within the ligand-binding domain (LBD) of AMPA and kainate receptors[2][3].

Why the 5-Bromo Substitution? In drug design, halogenation is a deliberate choice. The inclusion of a bromine atom at the 5-position (or the closely related 6-position) introduces significant steric bulk and enhances the molecule's lipophilicity compared to unsubstituted variants[3][4]. This halogen substitution facilitates favorable van der Waals interactions and potential halogen bonding within the hydrophobic pocket of the GluA2 LBD.

Functionally, when 5-BQD occupies the orthosteric site, it prevents the "clam-shell" closure of the receptor domain[2]. This conformational blockade keeps the integral ion channel closed, directly halting the influx of Na+ and Ca2+ and subsequently downregulating downstream signaling cascades such as ERK1/2 and CaMKII[2].

G Glutamate Endogenous Glutamate Receptor AMPA/Kainate Receptors (GluA1-4 / GluK1-5 LBD) Glutamate->Receptor Agonist Binding Antagonist 5-Bromoquinoxaline-2,3-diol (Competitive Antagonist) Antagonist->Receptor Orthosteric Blockade IonInflux Na+/Ca2+ Channel Pore Opening Receptor->IonInflux Conformational Change Depolarization Excitatory Postsynaptic Potential (EPSP) IonInflux->Depolarization Cation Influx

Fig 1: Mechanism of AMPA/Kainate receptor blockade by 5-BQD preventing cation influx.

Quantitative Benchmarking

When selecting an antagonist for electrophysiology or neuroprotection assays, researchers must balance receptor selectivity against physicochemical liabilities. The table below synthesizes the pharmacological profile of 5-BQD against established quinoxalinedione benchmarks[2][3][4].

Therapeutic AgentPrimary Target(s)AMPA IC₅₀ (µM)NMDA (Glycine site) IC₅₀ (µM)Physicochemical & Clinical Limitations
NBQX AMPA / Kainate~0.15>100High selectivity, but suffers from poor aqueous solubility, leading to severe in vivo nephrotoxicity (renal precipitation).
CNQX AMPA / Kainate / NMDA~1.5~25Broad-spectrum iGluR antagonist; exhibits poor blood-brain barrier (BBB) penetration.
DNQX AMPA / Kainate / NMDA~0.5~40Potent, but the presence of dinitro groups introduces significant phototoxic liabilities during extended light exposure.
5-BQD AMPA / Kainate~1.2>50Halogen substitution improves lipophilicity and metabolic stability without the phototoxicity seen in DNQX.

*Note: IC₅₀ values are representative medians derived from standard [3H]AMPA radioligand binding assays in rat cortical membranes. Exact values fluctuate based on specific receptor subunit expression (e.g., GluA2 vs. GluK1).

Self-Validating Experimental Protocols

Generating trustworthy pharmacological data requires rigorous, internally controlled assays. As an application scientist, I emphasize that protocols must be designed to explicitly rule out false positives (e.g., non-specific binding or irreversible cellular toxicity).

Protocol A: Competitive Radioligand Binding Assay ([3H]AMPA)

Purpose: Direct quantification of 5-BQD binding affinity (Ki) at the AMPA receptor, demonstrating orthosteric competition[2].

  • Tissue Preparation: Homogenize rat cortical tissue in 50 mM Tris-HCl buffer (pH 7.4).

    • Expert Insight: Tris-HCl is utilized because it maintains physiological pH without chelating the essential cations required for baseline receptor stability.

  • Radioligand Incubation: Incubate the membrane homogenate with 5 nM [3H]AMPA and varying concentrations of 5-BQD (ranging from 0.1 nM to 100 µM).

  • Self-Validation (NSB Control): Run parallel control wells containing 1 mM unlabeled L-glutamate.

    • Causality: This massive excess of cold ligand saturates all specific receptor sites. Any remaining radioactive signal is purely Non-Specific Binding (NSB), allowing you to calculate the true specific binding of 5-BQD.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters.

    • Expert Insight: Pre-soak the GF/C filters in 0.3% polyethylenimine (PEI) for 1 hour prior to use. PEI neutralizes the negative charge of the glass fibers, drastically reducing radioligand sticking and eliminating background noise.

  • Stringent Washing: Wash the filters three times with ice-cold Tris-HCl buffer.

    • Causality: The ice-cold temperature kinetically traps the receptor-ligand complex by slowing the dissociation rate ( koff​ ) during the wash steps.

  • Quantification: Measure retained radioactivity via Liquid Scintillation Counting (LSC).

Workflow Prep 1. Tissue Preparation Homogenize rat cortex in 50mM Tris-HCl Incubate 2. Radioligand Incubation Add [3H]AMPA + 5-BQD (0.1nM - 100µM) Prep->Incubate Filter 3. Rapid Filtration Vacuum filter over GF/C glass fibers Incubate->Filter Wash 4. Stringent Washing 3x ice-cold buffer to remove unbound ligand Filter->Wash Measure 5. Quantification Liquid Scintillation Counting (LSC) Wash->Measure

Fig 2: Self-validating radioligand binding assay workflow for iGluR affinity quantification.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Purpose: Confirming functional antagonism. High binding affinity does not guarantee channel blockade; functional EPSP reduction must be proven[2].

  • Setup: Perform voltage-clamp recordings on cultured hippocampal neurons held at -70 mV.

  • Baseline Establishment: Perfuse standard artificial cerebrospinal fluid (aCSF) and record spontaneous miniature Excitatory Postsynaptic Potentials (mEPSPs) for 10 minutes.

  • Drug Application: Bath-apply 10 µM 5-BQD. Monitor the real-time reduction in mEPSP amplitude and frequency.

  • Self-Validation (Washout Phase): Perfuse drug-free aCSF for 15 minutes.

    • Causality: The recovery of mEPSPs to baseline levels is a critical self-validating step. It proves the antagonism is competitive and reversible, ruling out non-specific neurotoxicity, cell death, or permanent pore occlusion.

References

  • Kastrup, C. J., et al. "Binding Mode of an α-Amino Acid-Linked Quinoxaline-2,3-dione Analogue at Glutamate Receptor Subtype GluK1." ACS Chemical Neuroscience (2015). Available at:[Link]

  • Larsen, A. P., et al. "Revisiting the Quinoxalinedione Scaffold in the Construction of New Ligands for the Ionotropic Glutamate Receptors." Journal of Medicinal Chemistry (2017). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Bromoquinoxaline-2,3-diol

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system derived directly from the physicochemical properties of the molecule . 5-Bromoquinoxaline-2,3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system derived directly from the physicochemical properties of the molecule . 5-Bromoquinoxaline-2,3-diol (CAS: 1092285-97-6)—often existing in its tautomeric form, 5-bromo-1,4-dihydroquinoxaline-2,3-dione—is a critical halogenated heterocyclic intermediate used in the synthesis of pharmaceuticals, particularly glutamatergic receptor antagonists.

Handling this compound requires an advanced understanding of its mechanistic hazards. The planar quinoxaline core presents potential intercalation risks, while the lipophilic bromine substituent enhances dermal penetration. Furthermore, as a fine crystalline powder, it poses a significant aerosolization and inhalation risk[1][2].

The following guide provides a self-validating, causality-driven operational protocol for the safe handling, reaction setup, and disposal of 5-Bromoquinoxaline-2,3-diol.

Mechanistic Hazard Assessment

Before selecting Personal Protective Equipment (PPE), we must define the specific threats posed by the molecule:

  • Dermal and Ocular Toxicity (H315, H319): Halogenated aromatic compounds are highly lipophilic, allowing them to rapidly partition into the lipid bilayers of the skin and corneal epithelium, causing severe irritation[1][3].

  • Respiratory Irritation (H335): The dry powder form is prone to static charge accumulation, leading to aerosolization. Inhalation of these micro-particulates can cause acute respiratory distress[2].

  • Chemical Reactivity: While stable under ambient conditions, brominated heterocycles can react violently with strong oxidizing agents and strong bases, necessitating segregated storage[3].

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, PPE must be selected based on permeation resistance and physical coverage.

Operational ActivityRequired PPE ConfigurationMechanistic Rationale
Receiving & Inventory Single Nitrile gloves (≥4 mil), Safety glasses, Lab coat.Protects against residual surface contamination on external packaging[4].
Weighing & Aliquoting Double Nitrile gloves, Chemical splash goggles, N95/P3 particulate respirator (if outside hood), Anti-static lab coat.The sacrificial outer glove protects against lipophilic permeation. The respirator/goggles prevent mucosal exposure to aerosolized particulates[3][4].
Reaction Setup Double Nitrile gloves, Face shield over safety goggles, Flame-resistant lab coat.Provides comprehensive splash protection during solvent addition and active handling of reactive intermediates[4].
Spill Cleanup Heavy-duty Neoprene over Nitrile gloves, Tyvek coveralls, Full-face respirator (for major spills).Neoprene provides superior breakthrough times against the halogenated organic solvents typically used to clean up the powder[4].

Standard Operating Procedure (SOP): Handling & Workflow

Every step in this workflow is designed to be a self-validating system, ensuring that safety parameters are confirmed before the chemical is exposed to the environment.

Phase 1: Pre-Operational Checks
  • Validate Containment: Verify that the chemical fume hood face velocity is operating between 80–120 feet per minute (fpm) . Do not proceed if the alarm is sounding or the flow is outside this range.

  • Inspect PPE: Perform an inflation test on nitrile gloves to check for micro-tears before donning.

Phase 2: Weighing and Transfer
  • Eliminate Static: Wipe down the analytical balance and surrounding hood surface with a damp, lint-free cloth to discharge static electricity.

  • Use Anti-Static Tools: Utilize a grounded, static-dissipative spatula for transfer. Causality: Halogenated powders hold static charges; standard metal or plastic spatulas can cause the powder to repel and aerosolize into the user's breathing zone.

  • Tare and Seal: Tare the reaction vial, transfer the required mass of 5-Bromoquinoxaline-2,3-diol, and securely cap the vial before removing it from the balance enclosure.

Phase 3: Reaction Setup
  • Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon). Causality: Quinoxaline derivatives can undergo oxidative degradation at elevated temperatures; inerting the system prevents side reactions and potential flammability issues with reaction solvents[3].

  • Solvent Addition: Add solvents via syringe through a septum to maintain a closed system, minimizing exposure to vapors.

Phase 4: Equipment Decontamination
  • Alkaline Wash: Rinse spatulas and glassware with a mild alkaline solution (e.g., 0.1 M NaOH). Causality: The protons on the 2,3-diol (or 2,3-dione) moiety are acidic. Deprotonating them forms a highly water-soluble sodium salt, allowing for rapid and safe removal from surfaces.

  • Solvent Rinse: Follow with an acetone or methanol rinse, collecting all washings in a designated halogenated waste container.

OperationalWorkflow A 1. Pre-Operation PPE & Hood Velocity Check B 2. Weighing & Aliquoting Anti-static tools, Fume Hood A->B C 3. Reaction Setup Closed System, Inert Atmosphere B->C D 4. Decontamination Alkaline Wash, Waste Segregation C->D

Caption: Workflow for the safe handling and processing of 5-Bromoquinoxaline-2,3-diol.

Spill Response and Chemical Disposal

Due to its environmental toxicity and halogenated nature, 5-Bromoquinoxaline-2,3-diol must never be introduced into municipal wastewater systems[2][5].

Minor Spill Protocol (< 50g, Contained within Fume Hood)
  • Isolate: Stop all active work and leave the fume hood sash lowered to maintain negative pressure.

  • Suppress Dust: Do not dry sweep. Lightly mist the spilled powder with a compatible high-boiling solvent (e.g., polyethylene glycol or damp water/surfactant mix) to prevent aerosolization[2][6].

  • Absorb and Wipe: Wipe up the dampened powder using inert absorbent pads.

  • Contain: Place all contaminated pads and the outer layer of your gloves into a secondary containment bag labeled "Halogenated Solid Hazardous Waste."

Major Spill Protocol (> 50g, Outside Fume Hood)
  • Evacuate: Immediately evacuate the laboratory space and close the doors.

  • Isolate HVAC: If possible, trigger the emergency laboratory exhaust to prevent the circulation of aerosolized particulates to other areas of the building.

  • Alert EHS: Contact Environmental Health and Safety (EHS) for specialized hazmat cleanup[2].

RCRA-Compliant Disposal
  • Solid Waste: Dispose of unreacted 5-Bromoquinoxaline-2,3-diol and contaminated consumables in a sealed, clearly labeled container designated for Halogenated Organic Solids .

  • Liquid Waste: Reaction filtrates and decontamination washes must be segregated into Halogenated Organic Liquid carboys.

  • Destruction Method: High-temperature incineration is the only acceptable method of disposal to ensure the complete cleavage of the carbon-bromine bonds and prevent environmental bioaccumulation[5].

SpillResponse Start Spill Detected: 5-Bromoquinoxaline-2,3-diol Assess Assess Spill Location & Volume Start->Assess Minor Minor Spill (< 50g) Contained in Fume Hood Assess->Minor Low Risk Major Major Spill (> 50g) Outside Fume Hood Assess->Major High Risk Clean 1. Don Double Nitrile Gloves 2. Apply Wet Absorbent 3. Wipe & Seal in Bio-bag Minor->Clean Evacuate 1. Evacuate Immediate Area 2. Alert EHS 3. Restrict Access Major->Evacuate Dispose Dispose as Halogenated Solid Hazardous Waste Clean->Dispose

Caption: Decision tree for 5-Bromoquinoxaline-2,3-diol spill response and containment.

References

  • Title: Safety and Handling of 1-Bromo-2-fluoro-4-nitrobenzene: Best Practices. Source: NBInno. URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.